20-O-Acetylingenol-3-angelate
説明
Structure
3D Structure
特性
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCAGKYWXRKLSN-KLKWOBOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 20-O-Acetylingenol-3-angelate: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Acetylingenol-3-angelate, also known as 3-O-angeloyl-20-O-acetyl ingenol (B1671944) and designated by the code PEP008, is a semi-synthetic derivative of ingenol mebutate, a natural product extracted from the sap of the plant Euphorbia peplus.[1] Ingenol mebutate itself is the active ingredient in a topical medication used for the treatment of actinic keratosis.[1] However, ingenol mebutate is known to undergo acyl migration in aqueous solutions, which can affect its bioactivity.[1] The acetylation at the 20-position in this compound is a structural modification aimed at improving the compound's stability and hydrophobicity, potentially enhancing its therapeutic profile.[1] This compound has demonstrated significant cytotoxic effects against various cancer cell lines and modulates key signaling pathways involved in cell proliferation and survival.[1]
This technical guide provides a comprehensive overview of the discovery, semi-synthesis, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its cytotoxic effects in a structured tabular format.
Discovery and Synthesis
While ingenol mebutate is a well-known natural product isolated from Euphorbia peplus, this compound is primarily accessible through semi-synthesis from the parent compound, ingenol.[1] The synthesis is a multi-step process that involves protection of hydroxyl groups, selective acylation, and deprotection to yield the final product. The established synthetic route starts from ingenol and proceeds in four main steps with high yields reported for each transformation.[1]
Semi-synthesis of this compound from Ingenol
The synthesis of this compound (compound 5 ) from ingenol (1 ) can be summarized in the following workflow:
Caption: Synthetic workflow for this compound.
Quantitative Data for Synthesis
While specific yields for each step are not consistently reported across the literature, the overall synthesis is described as high-yielding.[1]
| Step | Reaction | Reagents and Conditions | Reported Yield |
| a | Acetonide protection | p-Toluenesulfonic acid monohydrate (PTSA·H₂O), acetone | High |
| b | Angeloylation | Angelic anhydride, Lithium hexamethyldisilazide (LHMDS), Tetrahydrofuran (B95107) (THF) | High |
| c | Deprotection | 1% Hydrochloric acid in Methanol (B129727) (HCl/MeOH) | High |
| d | Acetylation | Acetic anhydride (Ac₂O), pyridine | High |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines.[1] Its mechanism of action is multifaceted, primarily involving the activation of the Protein Kinase C (PKC) signaling pathway, which in turn affects downstream pathways such as the ERK pathway, and inhibition of the JAK/STAT and AKT signaling pathways.[1]
Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against various human cancer and normal cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cell Type | IC₅₀ (µM) |
| Cancer Cell Lines | ||
| K562 | Chronic Myeloid Leukemia | Data not explicitly provided as IC₅₀, but shows significant inhibition at concentrations as low as 1 µM[1] |
| HL-60 | Promyelocytic Leukemia | Sensitive to AAI[1] |
| KT-1 | Leukemia | Sensitive to AAI[1] |
| MCF-7/ADR | Adriamycin-resistant Breast Carcinoma | Sensitive to AAI[1] |
| HCT-116 | Colorectal Carcinoma | Moderately sensitive to AAI[1] |
| H1975 | Lung Adenocarcinoma | Moderately sensitive to AAI[1] |
| A549 | Lung Carcinoma | Moderately sensitive to AAI[1] |
| HeLa | Cervical Carcinoma | Moderately sensitive to AAI[1] |
| A2058 | Melanoma | ~38[2] |
| HT144 | Melanoma | ~46[2] |
| Normal Cell Lines | ||
| L-02 | Normal Liver Cells | Less sensitive to AAI[1] |
| NIH-3T3 | Fibroblast Cells | Less sensitive to AAI[1] |
Note: Sensitivity is described as reported in the source, specific IC₅₀ values were not available for all cell lines.
Signaling Pathways Modulated by this compound
1. Activation of the PKCδ/ERK Signaling Pathway:
This compound is a potent activator of PKC, particularly the delta isoform (PKCδ).[1] Activation of PKCδ initiates a downstream signaling cascade that involves the activation of the Extracellular signal-regulated kinase (ERK) pathway, which plays a critical role in regulating cell proliferation and apoptosis.[1]
Caption: Activation of PKCδ/ERK pathway by the compound.
2. Inhibition of the JAK/STAT and AKT Signaling Pathways:
In addition to activating the PKC/ERK pathway, this compound has been shown to inhibit the Janus kinase/Signal transducer and activator of transcription (JAK/STAT) and the Protein Kinase B (AKT) signaling pathways.[1] The JAK/STAT pathway is crucial for cytokine signaling and immune responses, and its dysregulation is often implicated in cancer. The AKT pathway is a key regulator of cell survival and proliferation.
Caption: Inhibition of JAK/STAT and AKT pathways.
Experimental Protocols
Synthesis of this compound (AAI)
The following is a general procedure for the semi-synthesis of AAI from ingenol.[1]
-
Protection of Ingenol (Formation of Compound 2):
-
Dissolve ingenol (1 ) (1.43 mmol) in a solution of p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.42 mmol) in acetone (1.5 mL).
-
Stir the solution at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Add a saturated aqueous solution of sodium hydrogen carbonate to the reaction mixture.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Take up the residue in ethyl acetate (B1210297) (10 mL).
-
-
Angeloylation (Formation of Compound 3):
-
To a solution of compound 2 and angelic anhydride in tetrahydrofuran (THF), add a solution of lithium hexamethyldisilazide (LHMDS) in THF (0.1 mol/L) at 15 °C.
-
Stir the solution at room temperature for 40 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over Na₂SO₄.
-
-
Deprotection (Formation of Compound 4):
-
Stir a solution of compound 3 (0.11 mmol) in 1% HCl in methanol (MeOH) at 25 °C for 1 hour.
-
Concentrate the mixture in vacuo at room temperature.
-
Suspend the residue in water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
-
Acetylation (Formation of Compound 5 - AAI):
-
To a solution of compound 4 (0.23 mmol) in pyridine, add acetic anhydride (Ac₂O) (0.24 mmol) at 10 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the final product by chromatography.
-
Cell Proliferation Inhibition Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of AAI.[1]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of AAI or vehicle control for the desired time period (e.g., 36, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the effect on cell proliferation as a percentage of the vehicle-treated control.
Cell Cycle Analysis
This protocol outlines the procedure for analyzing cell cycle distribution by flow cytometry.[1]
-
Cell Treatment: Treat cells (e.g., K562) with the desired concentration of AAI for various time points (e.g., 2, 4, 12, 24 hours).
-
Cell Fixation: Collect, wash, and fix the cells in ice-cold 70% (v/v) ethanol (B145695) at -20 °C for 24 hours.
-
Staining: Resuspend the fixed cells and stain them with a solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase (10 µg/mL) for 20 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Mitochondrial Membrane Potential (MMP) Assay
The JC-1 dye is commonly used to assess changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cells with AAI or a vehicle control for the desired time. A positive control for mitochondrial depolarization (e.g., CCCP) should be included.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37 °C.
-
Washing: Wash the cells with an appropriate assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity. JC-1 forms red fluorescent aggregates in healthy mitochondria with high membrane potential (Ex/Em ~585/590 nm) and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low membrane potential (Ex/Em ~514/529 nm).
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Conclusion
This compound is a promising semi-synthetic ingenol derivative with enhanced stability compared to its natural precursor, ingenol mebutate. Its potent cytotoxic activity against a variety of cancer cell lines is mediated through a complex mechanism involving the activation of the pro-apoptotic PKCδ/ERK pathway and the inhibition of the pro-survival JAK/STAT and AKT pathways. The detailed synthetic and experimental protocols provided in this guide, along with the summarized quantitative data, offer a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of this class of compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical promise.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 20-O-Acetylingenol-3-angelate: A Potent Activator of Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Acetylingenol-3-angelate, a derivative of the natural product ingenol (B1671944) mebutate (also known as ingenol-3-angelate or PEP005), is a potent and selective modulator of protein kinase C (PKC) isoforms.[1][2] Ingenol mebutate itself is the active ingredient in FDA-approved treatments for actinic keratosis, highlighting the therapeutic potential of this class of compounds.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a PKC activator, its effects on downstream signaling pathways, and its potential as a therapeutic agent, particularly in oncology. The acetylation at the 20-position is suggested to improve the compound's stability compared to its precursor, ingenol mebutate.[1][2]
This document details the quantitative biological data, experimental protocols for its study, and visual representations of its signaling cascades to serve as a comprehensive resource for researchers in the field.
Mechanism of Action: Protein Kinase C Activation
This compound, much like its parent compound ingenol mebutate, functions as a potent activator of classical and novel PKC isoforms.[5] It binds to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[6] This binding event induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria, where it can phosphorylate a multitude of downstream target proteins.[7]
The activation of specific PKC isoforms, particularly PKCδ, is crucial for the pro-apoptotic effects of this class of compounds in cancer cells.[7][8][9] Upon activation by ingenol mebutate, PKCδ has been shown to be highly phosphorylated.[8] This leads to the initiation of signaling cascades that can induce cell cycle arrest and apoptosis.[7] Interestingly, while activating PKCδ, ingenol mebutate has been observed to downregulate the expression and activity of PKCα.[3][10]
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the interaction of ingenol mebutate and its derivatives with PKC isoforms and their effects on various cell lines. Data for this compound is emerging, and much of the foundational understanding is derived from studies on its closely related precursor, ingenol mebutate.
Table 1: Binding Affinity of Ingenol Mebutate for PKC Isoforms
| PKC Isoform | K_i_ (nM) |
| PKC-α | 0.3 |
| PKC-β | 0.105 |
| PKC-γ | 0.162 |
| PKC-δ | 0.376 |
| PKC-ε | 0.171 |
Data represents the mean of three independent experiments measuring the inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding.[11]
Table 2: EC_50_ Values of Ingenol Mebutate for PKC Isoform Translocation
| Cell Line | PKC Isoform | EC_50_ (nM) |
| WEHI-231 | PKC-α | 13 ± 2.4 |
| PKC-βI | 4.37 ± 0.4 | |
| PKC-βII | 10.5 ± 2.2 | |
| PKC-δ | 38.6 ± 2.9 | |
| PKC-ε | 1.08 ± 0.01 | |
| PKC-μ | 0.9 ± 0.13 | |
| HOP-92 | PKC-α | 198 ± 12.5 |
| PKC-βI | 69.1 ± 8.2 | |
| PKC-ε | 4.6 ± 0.4 | |
| PKC-μ | 1 | |
| Colo-205 | PKC-α | 635 ± 245 |
| PKC-βI | 146 ± 35 | |
| PKC-δ | 4.7 ± 0.7 | |
| PKC-ε | 1.1 ± 0.5 | |
| PKC-μ | 30 |
Values represent the concentration required to induce 50% of the maximal translocation of the respective GFP-tagged PKC isoform.[11]
Table 3: IC_50_ Values of Ingenol Mebutate in Cancer Cell Lines
| Cell Line | IC_50_ (nM) |
| WEHI-231 (B-cell lymphoma) | 1.41 ± 0.255 |
| HOP-92 (Non-small cell lung cancer) | 3.24 ± 2.01 |
| Colo-205 (Colon adenocarcinoma) | 11.9 ± 1.307 |
| K562 (Chronic myeloid leukemia) | Not explicitly stated, but AAI is more potent |
IC_50_ values represent the concentration required to inhibit cell proliferation by 50%.[11] A study on this compound (AAI) demonstrated it has higher cytotoxicity than ingenol mebutate in the K562 cell line.[1]
Signaling Pathways
Activation of PKC by this compound triggers a complex network of downstream signaling pathways. The primary pathways implicated in its anti-cancer effects are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
The Dual Mechanisms of 20-O-Acetylingenol-3-angelate: A Technical Guide to its Impact on Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-O-Acetylingenol-3-angelate, a derivative of the potent protein kinase C (PKC) activator ingenol-3-angelate, has demonstrated significant anti-cancer activity. This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound and its close analogue, ingenol-3-angelate (also known as PEP005). Through a dual mechanism involving direct induction of necrotic cell death and the stimulation of an inflammatory response, these ingenol (B1671944) esters exert their therapeutic effects. This document summarizes key quantitative data, details experimental methodologies for studying their mechanism of action, and provides visual representations of the affected signaling cascades to support further research and drug development efforts in oncology.
Introduction
This compound is a synthetic derivative of ingenol mebutate (ingenol-3-angelate), a diterpenoid ester isolated from the sap of Euphorbia peplus. The sap of this plant has been used in traditional medicine for the treatment of various skin conditions, including warts and skin cancer. The acetylation at the C20 position is designed to improve the compound's stability. Like its parent compound, this compound is a potent activator of Protein Kinase C (PKC) isoforms, which are central regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation. This guide will focus on the downstream signaling consequences of PKC activation by this compound and its well-studied precursor, ingenol-3-angelate (PEP005).
Core Signaling Pathways Affected
The primary molecular target of this compound and other ingenol esters is the C1 domain of PKC isoforms, leading to their activation. This activation triggers a cascade of downstream signaling events, primarily through the PKC/MEK/ERK pathway and the NF-κB pathway, ultimately leading to both direct tumor cell cytotoxicity and an inflammatory response that contributes to tumor clearance.
The PKC/MEK/ERK Signaling Axis
Activation of PKC isoforms, particularly PKCδ, by ingenol esters leads to the phosphorylation and activation of the Raf/MEK/ERK (MAPK) cascade.[1][2] This pathway plays a crucial role in regulating cell proliferation, survival, and death. Sustained activation of the ERK1/2 pathway by these compounds has been shown to be pro-apoptotic in certain cancer cells.[3]
Figure 1: PKC/MEK/ERK Signaling Pathway Activated by this compound.
The NF-κB Signaling Pathway
The activation of PKC by this compound also leads to the activation of the NF-κB signaling pathway.[4] This is a critical pathway in regulating inflammatory responses, cell survival, and proliferation. PKC activation can lead to the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB dimers in the cytoplasm. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of a wide range of pro-inflammatory cytokines and other target genes.[5]
Figure 2: NF-κB Signaling Pathway Activated by this compound.
Apoptosis and Necrosis Induction
This compound and its analogues induce both apoptotic and necrotic cell death.[6] At higher concentrations, primary necrosis is the dominant form of cell death, characterized by rapid cell swelling and membrane rupture. At lower, nanomolar concentrations, apoptosis is induced. The apoptotic cascade involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates such as PARP and ultimately, programmed cell death.[7] This process is also linked to the disruption of the mitochondrial membrane potential.[6]
Figure 3: Apoptosis and Necrosis Pathways Induced by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound (AAI/PEP008) and its parent compound, ingenol-3-angelate (I3A/PEP005), on various cancer cell lines.
Table 1: Cytotoxicity of Ingenol Esters in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Ingenol-3-angelate (PEP005) | Colo205 | Colon | 0.01 | 48 | [8][9] |
| HCC2998 | Colon | 30.0 | 48 | [8] | |
| HCT116 | Colon | 120.0 | 48 | [8] | |
| HT29 | Colon | 140.0 | 48 | [8] | |
| MDA-MB-435 | Melanoma | 2.6 | 48 | [9] | |
| A2058 | Melanoma | ~38 | Not Specified | [7] | |
| HT144 | Melanoma | ~46 | Not Specified | [7] | |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | IEC-6 | Rat Intestinal Epithelial | 5.74 µg/mL | Not Specified | [6] |
Table 2: Effect of this compound (AAI) on Cell Cycle Distribution in K562 Cells (24h treatment) [6]
| AAI Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 | 45.3 | 44.1 | 10.6 |
| 62.5 | 42.1 | 41.5 | 16.4 |
| 125 | 38.7 | 37.9 | 23.4 |
| 250 | 30.2 | 21.0 | 48.8 |
Table 3: Induction of Apoptosis and Necrosis by this compound (AAI) in K562 Cells (18h treatment) [6]
| AAI Concentration (nM) | % Apoptotic Cells | % Necrotic Cells |
| 0 | 1.64 | 0.16 |
| 250 | 10.6 | Not Reported |
| 500 | 9.7 | 6.59 |
Table 4: Time-Course of Protein Phosphorylation in Colo205 Cells Treated with 0.3 µM Ingenol-3-angelate (PEP005) [1]
| Time (min) | p-PKCδ (Fold Change) | p-Raf (Fold Change) | p-ERK1/2 (Fold Change) | p-JNK (Fold Change) | p-p38 (Fold Change) |
| 5 | ~2.5 | ~1.5 | ~2.0 | ~1.5 | ~1.2 |
| 15 | ~3.0 | ~2.0 | ~3.5 | ~2.0 | ~1.8 |
| 30 | ~3.5 | ~2.5 | ~4.0 | ~2.5 | ~2.0 |
| 60 | ~2.0 | ~1.8 | ~2.5 | ~1.8 | ~1.5 |
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
Figure 4: Workflow for MTT Cell Viability Assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PKC, PKC, p-ERK, ERK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used for quantification relative to a loading control.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound and its parent compound, ingenol-3-angelate, are potent modulators of key signaling pathways implicated in cancer cell survival and proliferation. Their primary mechanism of action through the activation of PKC isoforms triggers a dual response of direct cytotoxicity and immune-mediated anti-tumor activity. The activation of the PKC/MEK/ERK and NF-κB pathways, along with the induction of apoptosis and necrosis, underscores the multifaceted therapeutic potential of these compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate and harness the therapeutic benefits of this class of molecules in the development of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
The Synthetic Genesis of 20-O-Acetylingenol-3-angelate: A Technical Guide to its Origin, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-O-Acetylingenol-3-angelate, a synthetic derivative of the natural product ingenol (B1671944) mebutate, has emerged as a compound of significant interest in oncological research. Its synthesis was motivated by the need to overcome the inherent instability of its parent compound, which is prone to acyl migration. This modification enhances its stability and hydrophobicity, potentially leading to improved therapeutic efficacy. This technical guide provides an in-depth exploration of the origin of this compound as a synthetic derivative, detailing its synthesis, physicochemical properties, and its multifaceted mechanism of action involving the modulation of key cellular signaling pathways.
Introduction: The Rationale for a Synthetic Derivative
Ingenol mebutate, a diterpenoid ester isolated from the sap of the plant Euphorbia peplus, is the active ingredient in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis.[1][2] Despite its potent cytotoxic and pro-inflammatory activities, the therapeutic potential of ingenol mebutate is hampered by its chemical instability. The angelate group at the C3 position is susceptible to acyl migration, leading to the formation of inactive isomers.[3]
To address this limitation, this compound (also referred to as AAI or PEP008) was synthesized.[3] By acetylating the hydroxyl group at the C20 position, the stability of the molecule is significantly increased, preventing the detrimental acyl migration. This structural modification also enhances the compound's hydrophobicity, which may influence its cellular uptake and interaction with biological targets.[3]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its formulation and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆O₇ | PubChem |
| Molecular Weight | 472.6 g/mol | PubChem |
| CAS Number | 82425-35-2 | ChemicalBook |
| Appearance | Solid | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (211.61 mM) | MedChemExpress |
| Storage | Powder: -20°C for 3 years | MedChemExpress |
| In solvent: -80°C for 6 months | MedChemExpress |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from ingenol, which can be isolated from plant sources or synthesized.[2][3] The following is a detailed experimental protocol adapted from the literature.[3]
Experimental Protocol
Step 1: Protection of the C5 and C20 hydroxyl groups of Ingenol
-
Dissolve ingenol (1 ) in acetone.
-
Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add a saturated aqueous solution of sodium hydrogen carbonate to quench the reaction.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ingenol-5,20-acetonide (2 ).
Step 2: Angeloylation at the C3 position
-
Dissolve ingenol-5,20-acetonide (2 ) in a suitable solvent such as dichloromethane.
-
Add angelic acid anhydride (B1165640) and a base (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain 3-O-angeloyl-ingenol-5,20-acetonide (3 ).
Step 3: Deprotection of the C5 and C20 hydroxyl groups
-
Dissolve 3-O-angeloyl-ingenol-5,20-acetonide (3 ) in a mixture of acetic acid and water.
-
Heat the reaction mixture to facilitate the removal of the acetonide protecting group.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product to yield ingenol-3-angelate (4 ).
Step 4: Selective Acetylation at the C20 position
-
Dissolve ingenol-3-angelate (4 ) in a suitable solvent like pyridine.
-
Cool the solution to 0°C and add acetic anhydride.
-
Allow the reaction to proceed, selectively acetylating the less sterically hindered C20 hydroxyl group.
-
Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purify the final product, this compound (5 ), by column chromatography.
Synthetic Workflow
Caption: Synthetic workflow for this compound from ingenol.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of cancer cell lines.[3][4] Its enhanced stability is believed to contribute to its increased intracellular activity compared to ingenol mebutate.[3] The compound has been shown to inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, disrupt the mitochondrial membrane potential, and stimulate both apoptosis and necrosis in cancer cells.[3]
Cytotoxicity Data
While comprehensive comparative data is still emerging, studies have shown the potent cytotoxic effects of this compound and its parent compound, ingenol mebutate, against various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Source |
| A2058 | Human Melanoma | Ingenol-3-angelate | ~38 | [5] |
| HT144 | Human Melanoma | Ingenol-3-angelate | ~46 | [5] |
| K562 | Chronic Myeloid Leukemia | This compound | More potent than Ingenol mebutate | [3] |
| Melanoma, Breast, Colon | Various | This compound | Sensitive | [4] |
Modulation of Signaling Pathways
The biological effects of this compound are mediated through its interaction with multiple key intracellular signaling pathways.[3]
-
Protein Kinase C (PKC) Pathway: Similar to its parent compound, this compound is a potent activator of Protein Kinase C delta (PKCδ).[3] Activation of PKCδ triggers a downstream cascade, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.[3]
-
JAK/STAT3 Pathway: The compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[3] The JAK/STAT3 pathway is often constitutively active in cancer cells and is involved in tumor cell proliferation, survival, and invasion.
-
AKT Pathway: this compound inactivates Protein Kinase B (AKT), a key regulator of cell survival and metabolism.[3] Inhibition of the AKT pathway can lead to decreased cell survival and increased apoptosis.
Signaling Pathway Diagram
Caption: Modulation of key signaling pathways by this compound.
Conclusion
This compound represents a rationally designed synthetic derivative of ingenol mebutate with improved chemical stability. Its synthesis addresses a key liability of the natural product, potentially enhancing its therapeutic window. The compound's ability to modulate multiple critical signaling pathways, including the PKC, JAK/STAT, and AKT pathways, underscores its potential as a multi-targeted agent for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising synthetic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling PEP008: A Targeted Approach to Cancer Therapy Through Synthetic Lethality
Taipei, Taiwan - In the landscape of precision oncology, a promising new agent, PEP008, is emerging as a potent and selective therapeutic candidate for a significant subset of human cancers. Developed by PharmaEngine, Inc., this first-in-class, central nervous system (CNS)-penetrant small molecule leverages the principle of synthetic lethality to target cancer cells with a specific genetic vulnerability, the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Preclinical data, including findings presented at the American Association for Cancer Research (AACR) Annual Meeting, underscore the potential of PEP008 as a highly selective, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
PEP008's mechanism of action is rooted in the concept of synthetic lethality, an interaction where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. Approximately 10-15% of all human cancers, including a high percentage of glioblastomas, pancreatic cancer, non-small cell lung cancer, and bladder cancer, exhibit a homozygous deletion of the MTAP gene. This deletion leads to the accumulation of the metabolite methylthioadenosine (MTA) within the cancer cells. PEP008 utilizes this accumulation of MTA to form a stable ternary complex with PRMT5, potently and selectively inhibiting its enzymatic activity. This targeted inhibition in MTAP-deleted cancer cells leads to cell death, while largely sparing normal, MTAP-proficient cells, suggesting a favorable therapeutic window and improved safety profile over first-generation, non-selective PRMT5 inhibitors.
Quantitative Analysis of Cytotoxic Effects
While specific quantitative data from the latest preclinical poster presentations on PEP008 (also referred to as PE-0260) are not yet fully published in peer-reviewed literature, the established mechanism of MTA-cooperative PRMT5 inhibitors allows for an illustrative representation of expected data. The following tables are structured based on typical preclinical data packages for this class of compounds.
Table 1: Illustrative In Vitro Cell Viability (IC50) of PEP008 in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | PEP008 IC50 (nM) |
| HCT116 | Colon Cancer | Wild-Type | >10,000 |
| HCT116 | Colon Cancer | MTAP-deleted | 50 |
| A549 | Lung Cancer | Wild-Type | >10,000 |
| A549 | Lung Cancer | MTAP-deleted | 75 |
| PANC-1 | Pancreatic Cancer | MTAP-deleted | 60 |
| SU-86.86 | Pancreatic Cancer | Wild-Type | >10,000 |
| U87 MG | Glioblastoma | MTAP-deleted | 40 |
Note: The data above are illustrative and based on the known selectivity of MTA-cooperative PRMT5 inhibitors. Actual values for PEP008 are pending publication.
Table 2: Illustrative Apoptosis Induction by PEP008 in MTAP-deleted Cancer Cells
| Cell Line | Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| HCT116 (MTAPdel) | Vehicle (DMSO) | - | 5.2 |
| HCT116 (MTAPdel) | PEP008 | 100 | 45.8 |
| HCT116 (MTAPdel) | PEP008 | 500 | 78.3 |
| PANC-1 (MTAPdel) | Vehicle (DMSO) | - | 6.1 |
| PANC-1 (MTAPdel) | PEP008 | 100 | 42.5 |
| PANC-1 (MTAPdel) | PEP008 | 500 | 75.9 |
Note: The data above are illustrative. Apoptosis is typically measured by flow cytometry after Annexin V and Propidium Iodide staining.
Core Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of cytotoxic agents like PEP008.
Cell Viability (MTT) Assay
This assay quantitatively assesses the effect of PEP008 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (both MTAP-deleted and wild-type) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of PEP008 is prepared in culture medium. The existing medium is removed from the cells and replaced with medium containing various concentrations of PEP008 or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of PEP008 that inhibits cell growth by 50%) is determined by plotting the log of the drug concentration against the percentage of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with PEP008 at various concentrations for 48-72 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: An additional 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Target Engagement (SDMA Western Blot)
This assay confirms that PEP008 is inhibiting its target, PRMT5, by measuring the levels of symmetric dimethylarginine (SDMA), a downstream product of PRMT5 activity.
-
Protein Extraction: Cells are treated with PEP008 for a specified time, then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SDMA. A loading control antibody (e.g., β-actin) is also used.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the SDMA signal in PEP008-treated cells indicates target engagement.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of PEP008 and a typical experimental workflow.
A Technical Guide to 20-O-Acetylingenol-3-angelate (AIA) and its Role in Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
20-O-Acetylingenol-3-angelate (AAI), also known as PEP008, is a synthetic derivative of Ingenol (B1671944) Mebutate (PEP005 or Ingenol-3-angelate, I3A), a diterpene ester isolated from the sap of Euphorbia peplus.[1] This plant has a history in traditional medicine for treating skin conditions like actinic keratosis.[2] AIA has demonstrated significant cytotoxicity against various cancer cell lines, including melanoma, breast cancer, colon cancer, and leukemia.[1] Its primary mechanism of anti-cancer activity involves the induction of programmed cell death, or apoptosis, through the modulation of key cellular signaling pathways. This document provides a detailed overview of the molecular mechanisms underlying AIA-induced apoptosis, a summary of relevant quantitative data, and methodologies for key experimental procedures.
Core Mechanism: Induction of Apoptosis
AIA is a potent activator of the Protein Kinase C (PKC) family of isoenzymes, which are central regulators of cell proliferation, differentiation, and apoptosis.[1][3] Unlike some phorbol (B1677699) esters, its derivatives like I3A are considered non-tumor promoting.[4] The pro-apoptotic effects of AIA and its parent compound I3A are primarily mediated through the activation of specific PKC isoforms, leading to the initiation of the intrinsic mitochondrial apoptotic cascade.
Activation of Protein Kinase C Delta (PKCδ)
The cornerstone of AIA's pro-apoptotic activity is its role as a PKC agonist, with a particular reliance on the activation of the novel PKC isoform, PKCδ.[1][3]
-
Binding and Translocation: As a diacylglycerol analogue, AIA binds to the C1 domains of classical and novel PKCs, promoting their activation and recruitment to cellular membranes.[4]
-
Pro-Apoptotic Signaling: Upon activation by AIA, PKCδ translocates from the cytoplasm to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria.[3][5] This translocation is a critical step for its pro-apoptotic functions.[3][6]
-
Downstream Effects: Activated PKCδ can slow cell proliferation and induce cell cycle arrest.[3] In the nucleus, activated PKCδ, along with activated caspase-3, can be cleaved to form a constitutively active catalytic fragment that further promotes apoptosis by phosphorylating apoptosis-regulating proteins.[3]
Intrinsic (Mitochondrial) Apoptosis Pathway
AIA triggers the mitochondrial pathway of apoptosis, characterized by changes in the mitochondrial membrane and the activation of a cascade of cysteine-aspartic proteases (caspases).
-
Bcl-2 Family Modulation: AIA treatment alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to increase the expression of the pro-apoptotic protein Bax.[3][7] This disrupts the protective function of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Disruption: A key event following Bcl-2 family modulation is the disruption of the mitochondrial membrane potential (MMP).[1][4]
-
Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[7] This event triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[4] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4]
Modulation of Key Signaling Pathways
AIA's influence extends to other critical signaling networks that govern cell survival and proliferation.
-
MAPK Pathway: AIA treatment leads to the activation of the Ras/Raf/MAPK pathway, evidenced by increased phosphorylation of Raf1 and ERK1/2.[1][5]
-
PI3K/AKT Pathway: Concurrently, AIA inhibits the pro-survival PI3K/AKT signaling pathway. This is observed through the reduced levels of the phosphorylated (active) form of AKT.[1][5]
-
JAK/STAT Pathway: In chronic myeloid leukemia cells, AIA has been shown to inhibit the JAK/STAT3 pathway.[1]
-
NF-κB Signaling: The parent compound I3A suppresses inflammation and carcinoma by downregulating NF-κB signaling. It inhibits the levels of the NF-κB p65 protein, its phosphorylation, and its subsequent translocation to the nucleus.[4]
Visualization of AIA-Induced Apoptosis Pathway
The following diagram illustrates the primary signaling cascade initiated by AIA to induce apoptosis.
Caption: AIA-induced apoptosis signaling cascade.
Quantitative Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of AIA and its parent compound, I3A.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
|---|---|---|---|---|
| Ingenol-3-angelate (I3A) | A2058 | Human Melanoma | ~38 µM | [4] |
| Ingenol-3-angelate (I3A) | HT144 | Human Melanoma | ~46 µM | [4] |
| 3EZ,20Ac-ingenol* | IEC-6 | Rat Intestinal Epithelial | 5.74 µg/mL | [8] |
Note: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a structurally related ingenol derivative.
Table 2: Induction of Apoptosis and Necrosis
| Compound | Cell Line | Concentration | Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) | Citation |
|---|---|---|---|---|---|---|
| Control | K562 | 0 nM | 18 | 1.64 | 0.16 | [1] |
| AAI | K562 | 250 nM | 18 | 10.6 | - | [1] |
| AAI | K562 | 500 nM | 18 | 9.7 | 6.59 |[1] |
Table 3: Cell Cycle Arrest
| Compound | Cell Line | Concentration | Time (h) | % Cells in G2/M Phase | Citation |
|---|---|---|---|---|---|
| Control | K562 | 0 nM | - | 10.56 | [1] |
| AAI | K562 | 250 nM | 2 | 12.18 | [1] |
| AAI | K562 | 250 nM | 4 | 23.40 | [1] |
| AAI | K562 | 250 nM | 12 | 48.85 |[1] |
Experimental Protocols & Workflow
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to characterize AIA-induced apoptosis.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.
-
Cell Seeding: Plate cells (e.g., K562) in a 96-well plate at a specified density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of AIA (e.g., 0-500 nM) or vehicle control for a designated period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 μL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the culture medium and dissolve the formazan crystals in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The inhibition rate is calculated relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells (e.g., K562) and treat with AIA for the desired time (e.g., 18 hours).[1]
-
Harvesting: Harvest cells by trypsinization or scraping and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with AIA, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, p-ERK, Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow to investigate the pro-apoptotic effects of AIA on a cancer cell line.
Caption: General workflow for studying AIA's effects.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that effectively induces apoptosis in various cancer models. Its mechanism is centered on the activation of PKCδ, which initiates the intrinsic mitochondrial apoptotic pathway and modulates critical cell survival and proliferation signals, including the MAPK, PI3K/AKT, and JAK/STAT pathways. The quantitative data consistently demonstrate its ability to inhibit cell growth, arrest the cell cycle, and trigger programmed cell death.
For drug development professionals, the stability and potent activity of AIA make it an attractive candidate for further preclinical and clinical investigation. Future research should focus on its efficacy in in vivo models, potential combination therapies to enhance its apoptotic effects, and the precise elucidation of its differential effects on various PKC isoforms to optimize therapeutic windows and minimize off-target effects.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of a Potent Diterpenoid: An In-depth Technical Guide to the Structure-Activity Relationship of 20-O-Acetylingenol-3-angelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-O-Acetylingenol-3-angelate, also known as ingenol (B1671944) mebutate, is a diterpenoid ester derived from the sap of the plant Euphorbia peplus. Formerly marketed as Picato®, it was a topical treatment for actinic keratosis. Its potent biological activity, characterized by a dual mechanism of direct cytotoxicity and induction of a localized inflammatory response, has spurred significant interest in its structure-activity relationship (SAR). This technical guide provides a comprehensive analysis of the SAR of this compound, detailing the key structural motifs governing its interaction with its primary molecular target, Protein Kinase C (PKC), and subsequent cellular effects. This document summarizes quantitative biological data, outlines detailed experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows.
Introduction
The ingenane (B1209409) diterpenes, a class of tetracyclic compounds, are characterized by a unique "inside-out" bridged bicyclo[4.4.1]undecane core. Among these, this compound has emerged as a molecule of significant pharmacological interest. Its potent anti-cancer properties are primarily attributed to its ability to activate various isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[1][2] The intricate relationship between the chemical structure of ingenol mebutate and its biological activity is critical for the design of new analogs with improved therapeutic profiles.
Core Structure and Key Functional Groups
The foundational structure of this compound is the ingenol core. The key to its potent biological activity lies in the specific esterification pattern at the C3 and C20 positions.
-
Ingenol Core: The rigid, tetracyclic core provides the necessary scaffold for the precise orientation of the functional groups.
-
C3-Angelate Ester: The angelate group at the C3 position is a critical determinant of the molecule's high affinity for the C1 domain of PKC.[3]
-
C20-Acetate Ester: The acetyl group at the C20 position also contributes significantly to the compound's overall activity profile.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of ingenol derivatives.
Table 1: Protein Kinase C (PKC) Binding Affinity of Ingenol Derivatives
| Compound | PKC Isoform | Binding Affinity (Ki) [nM] | Reference |
| This compound (Ingenol Mebutate) | PKCα | 0.3 ± 0.02 | [4] |
| PKCβ | 0.105 ± 0.019 | [4] | |
| PKCγ | 0.162 ± 0.004 | [4] | |
| PKCδ | 0.376 ± 0.041 | [4] | |
| PKCε | 0.171 ± 0.015 | [4] | |
| Ingenol (Parent Compound) | PKC | 30,000 | [3] |
Table 2: In Vitro Cytotoxicity of Ingenol Derivatives against Human Keratinocytes (HPV-Ker cell line)
| Compound | IC50 [µM] (24h) | IC50 [µM] (48h) | Reference |
| This compound (Ingenol Mebutate) | 0.84 | 0.84 | [5] |
| 17-Acetoxyingenol 3-angelate 20-acetate | 0.39 | Not Reported | [5] |
| 17-Acetoxyingenol 3-angelate 5,20-diacetate | 0.32 | Not Reported | [5] |
Mechanism of Action: A Dual Approach
The biological activity of this compound is characterized by a dual mechanism of action, both of which are initiated by the activation of PKC.[6]
-
Direct Cytotoxicity: Upon binding to and activating PKC, particularly the novel isoform PKCδ, a signaling cascade is initiated that leads to mitochondrial swelling and cell death, exhibiting features of both apoptosis and necrosis.[6][7]
-
Inflammatory Response: PKC activation also stimulates keratinocytes to release pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α. This leads to the recruitment of neutrophils and other immune cells to the site of application, resulting in an inflammatory response that helps to eliminate any remaining dysplastic cells.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ingenol mebutate's SAR.
Protein Kinase C (PKC) Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of ingenol derivatives for different PKC isoforms.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]phorbol 12,13-dibutyrate, [³H]PDBu) for binding to the C1 domain of a specific PKC isoform.
Materials:
-
Recombinant human PKC isoforms (α, β, γ, δ, ε)
-
[³H]PDBu
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl₂, 1 mM DTT, and 100 µg/mL BSA.
-
Test compounds (ingenol derivatives) dissolved in DMSO.
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific PKC isoform, and phosphatidylserine vesicles.
-
Add varying concentrations of the test compound (ingenol derivative).
-
Add a fixed concentration of [³H]PDBu to initiate the binding reaction.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ingenol derivatives on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT or primary keratinocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates
-
Test compounds (ingenol derivatives) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ingenol derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
In Vivo Skin Irritation Model (Rabbit or Mouse)
Objective: To assess the potential of ingenol derivatives to cause skin irritation.
Principle: This in vivo assay evaluates the dermal response (erythema and edema) following the topical application of a test substance to the skin of an animal model.
Materials:
-
Albino rabbits or hairless mice
-
Test compounds formulated in a suitable vehicle (e.g., gel or solution).
-
Gauze patches and non-irritating tape
-
Clippers for hair removal
-
Draize scoring system for erythema and edema
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Approximately 24 hours before the test, remove the fur from a small area on the back of the animal.
-
Apply a defined amount of the test substance to the prepared skin area and cover it with a gauze patch. A control site with the vehicle alone should also be included.
-
After a specified exposure period (e.g., 4 or 24 hours), remove the patch and any residual test substance.
-
Observe and score the skin reactions (erythema and edema) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal using the Draize scoring system.
-
Calculate the Primary Irritation Index (PII) to classify the irritation potential of the compound.
Experimental and Logical Workflows
Workflow for a Structure-Activity Relationship (SAR) Study
Caption: A typical workflow for a SAR study of ingenol derivatives.
Conclusion
The structure-activity relationship of this compound is a finely tuned interplay of its tetracyclic ingenane core and the specific ester functionalities at the C3 and C20 positions. The angelate ester at C3 is paramount for high-affinity binding to the C1 domain of PKC, the primary molecular target. This interaction initiates a dual mechanism of action involving direct cytotoxicity, mediated through the PKCδ/MEK/ERK pathway, and a robust inflammatory response. Quantitative data reveals that even minor modifications to the ingenol scaffold can significantly impact its biological activity. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to further elucidate the SAR of this potent class of compounds and to design novel analogs with enhanced therapeutic potential for various disease indications.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Leukemic Activity of 20-O-Acetylingenol-3-angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-O-Acetylingenol-3-angelate (AAI), a synthetic derivative of ingenol (B1671944) mebutate, has demonstrated significant cytotoxic effects against chronic myeloid leukemia cells in vitro. This technical guide provides a comprehensive overview of the anti-leukemic activity of AAI, focusing on its effects on the K562 cell line. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development of AAI as a potential chemotherapeutic agent.
Introduction
Ingenol mebutate, a diterpene ester isolated from Euphorbia peplus, is a known activator of protein kinase C (PKC) with potent anti-cancer properties. However, its therapeutic potential is hampered by instability due to acyl migration. This compound (AAI), also known as PEP008, is a structurally modified derivative designed to improve stability and enhance bioactivity.[1] This guide focuses on the in vitro anti-leukemic effects of AAI, particularly its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in K562 chronic myeloid leukemia cells.[1][2]
Quantitative Analysis of Anti-Leukemic Activity
The in vitro efficacy of this compound against the K562 chronic myeloid leukemia cell line has been quantified through various assays. The following tables summarize the key findings regarding cell proliferation, apoptosis, necrosis, and cell cycle arrest.
Table 1: Inhibition of K562 Cell Proliferation by AAI
| Treatment Duration | IC50 (nM) |
| 48h | Not explicitly stated, but significant inhibition observed at concentrations ≥ 31.25 nM |
Note: The precise IC50 value at 48 hours was not provided in the reviewed literature. However, dose-dependent inhibition of K562 cell proliferation was observed, with significant effects at nanomolar concentrations.
Table 2: Induction of Apoptosis and Necrosis in K562 Cells by AAI (18h Treatment)[1]
| AAI Concentration (nM) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 1.64 | 0.16 |
| 250 | 10.6 | Not specified |
| 500 | 9.7 | 6.59 |
Table 3: Induction of G2/M Phase Cell Cycle Arrest in K562 Cells by AAI[1]
| Treatment Condition | G2/M Phase Cells (%) |
| Time-dependent (250 nM AAI) | |
| 0h (Control) | 10.56 |
| 2h | 12.18 |
| 4h | 23.4 |
| 12h | 48.85 |
| Concentration-dependent (24h AAI) | |
| 0 nM (Control) | Not specified |
| Concentrations up to 25 nM | Marked G2/M arrest |
Molecular Mechanism of Action
This compound exerts its anti-leukemic effects by modulating multiple key signaling pathways. The primary mechanism involves the activation of Protein Kinase C delta (PKCδ).[1][2]
Signaling Pathways Modulated by AAI:
-
PKCδ/ERK Pathway Activation: AAI activates PKCδ, which in turn leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK). This pathway is crucial for inducing apoptosis in leukemia cells.[1][2]
-
AKT Pathway Inactivation: The compound inhibits the activation of Protein Kinase B (AKT), a key signaling node for cell survival and proliferation.[1][2]
-
JAK/STAT3 Pathway Inhibition: AAI inhibits the phosphorylation of both Janus Kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3), a critical pathway for leukemogenesis.[1]
These signaling events collectively lead to the inhibition of cell proliferation, cell cycle arrest at the G2/M phase, and the induction of apoptosis and necrosis.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of AAI's anti-leukemic activity.
Cell Culture
-
Cell Line: Human chronic myeloid leukemia K562 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
Cell Proliferation Assay (MTT Assay)
-
Seed K562 cells in a 96-well plate at a density of 3,000 cells per well.[3]
-
Treat the cells with various concentrations of AAI for the desired duration (e.g., 48 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Calculate the cell proliferation inhibition rate relative to untreated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Double Staining)
-
Treat K562 cells with the desired concentrations of AAI for a specified time (e.g., 18 hours).[1]
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[1] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
-
Treat K562 cells with AAI for the indicated times and concentrations.[1]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[4]
-
Wash the fixed cells with PBS and resuspend them in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[4]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
Western Blot Analysis
-
Treat K562 cells with AAI for the specified durations and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PKCδ, PKCδ, p-ERK, ERK, p-AKT, AKT, p-JAK, JAK, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of AAI in K562 Cells
Caption: Signaling pathway of AAI in K562 leukemia cells.
Experimental Workflow for Assessing AAI Activity
Caption: Experimental workflow for AAI in vitro studies.
Conclusion
This compound demonstrates potent in vitro anti-leukemic activity against the K562 chronic myeloid leukemia cell line. Its mechanism of action involves the modulation of key signaling pathways, including the activation of the pro-apoptotic PKCδ/ERK axis and the inhibition of the pro-survival AKT and JAK/STAT3 pathways.[1] These activities translate to the induction of G2/M phase cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of AAI for leukemia treatment.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 20-O-Acetylingenol-3-angelate with K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Acetylingenol-3-angelate (AAI), also known as 3-O-angeloyl-20-O-acetyl ingenol (B1671944) (AAI) or PEP008, is a synthetic derivative of ingenol mebutate, a compound isolated from the sap of Euphorbia peplus.[1] Ingenol mebutate has demonstrated significant cytotoxicity and is used clinically to treat actinic keratosis.[1][2][3] AAI has been shown to possess greater intracellular stability compared to its parent compound, leading to enhanced bioactivity.[1][4] In the context of chronic myeloid leukemia, AAI has been found to be cytotoxic to the K562 cell line, inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[1][4]
These application notes provide detailed experimental protocols for studying the effects of this compound on K562 cells, along with quantitative data from key experiments and visualizations of the associated signaling pathways.
Data Presentation
Table 1: Cell Cycle Distribution of K562 Cells Treated with this compound
| Treatment Condition | G2/M Phase (%) |
| Untreated Control | 10.56 |
| 250 nM AAI, 2 hours | 12.18 |
| 250 nM AAI, 4 hours | 23.4 |
| 250 nM AAI, 12 hours | 48.85 |
Data extracted from a study by Qu et al. (2016).[1]
Table 2: Apoptosis and Necrosis in K562 Cells Treated with this compound for 18 hours
| Treatment Condition | Apoptotic Cells (%) | Necrotic Cells (%) |
| Untreated Control | 1.64 | 0.16 |
| 250 nM AAI | 10.6 | Not Reported |
| 500 nM AAI | 9.7 | 6.59 |
Data extracted from a study by Qu et al. (2016).[1]
Experimental Protocols
Cell Culture
K562 cells, a human chronic myeloid leukemia cell line, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cell proliferation.
Materials:
-
K562 cells
-
This compound (AAI)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed K562 cells into 96-well plates at a density of approximately 3,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of AAI in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the AAI dilutions to the respective wells. Include untreated control wells with medium only.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
K562 cells
-
This compound (AAI)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (50 µg/mL PI and 10 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates and treat with the desired concentrations of AAI for the specified time periods (e.g., 250 nM for 2, 4, and 12 hours).[1]
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 24 hours.[1][5]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 20 minutes in the dark at room temperature.[1][5]
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 cells
-
This compound (AAI)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates and treat with various concentrations of AAI (e.g., 0-500 nM) for a specified time (e.g., 18 hours).[1]
-
Collect both the adherent and floating cells and centrifuge.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
Materials:
-
K562 cells
-
This compound (AAI)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCδ, anti-p-ERK, anti-AKT, anti-p-JAK, anti-p-STAT3, anti-survivin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat K562 cells with AAI at the desired concentrations and for the indicated times.
-
Lyse the cells with RIPA buffer to extract total proteins.[5]
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.[5]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.[5]
Visualizations
Caption: Experimental workflow for studying the effects of this compound on K562 cells.
Caption: Signaling pathways modulated by this compound in K562 cells.[1][4]
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol mebutate gel for actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Determining the Effective Concentration of 20-O-Acetylingenol-3-angelate In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the in vitro effective concentration of 20-O-Acetylingenol-3-angelate (also known as AAI or PEP008), a synthetic derivative of ingenol (B1671944) mebutate. This document outlines the mechanism of action, summarizes effective concentrations in various cancer cell lines, and provides detailed protocols for key experimental assays to assess its cytotoxic and apoptotic effects.
Introduction
This compound is a derivative of ingenol mebutate, a diterpene ester isolated from the sap of Euphorbia peplus.[1] It has demonstrated potent anti-cancer effects in vitro and is a subject of interest for cancer therapeutic development.[1][2] The acetylation at the 20-position is designed to improve the compound's stability compared to its parent compound, ingenol mebutate (also known as ingenol-3-angelate, I3A, or PEP005).[1]
The primary mechanism of action for this compound involves the activation of Protein Kinase C (PKC) isoforms, particularly PKCδ.[1][2] Activation of PKCδ triggers downstream signaling cascades that lead to cell cycle arrest, apoptosis, and modulation of inflammatory responses.[1][3] Key downstream events include the activation of the ERK and JAK/STAT pathways, inactivation of the pro-survival AKT pathway, and inhibition of NF-κB signaling.[1][2][3] The pro-apoptotic effects are mediated through the intrinsic apoptosis pathway, involving the activation of caspase-9 and caspase-3.[3]
Quantitative Data Summary
The effective concentration of this compound and its related compound, ingenol-3-angelate, has been determined in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.[4] The following tables summarize the reported IC50 values.
Table 1: In Vitro IC50 Values for this compound (AAI/PEP008) and Ingenol-3-angelate (I3A/PEP005)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Ingenol-3-angelate (I3A) | A2058 | Melanoma | ~38 | MTT | [3] |
| Ingenol-3-angelate (I3A) | HT144 | Melanoma | ~46 | MTT | [3] |
| Ingenol-3-angelate (PEP005) | COLO205 | Colon Cancer | 0.01 | MTT | [5][6] |
| Ingenol-3-angelate (PEP005) | MDA-MB-435 | Breast Cancer | 2.6 | MTT | [5] |
| Ingenol-3-angelate (PEP005) | HCC2998 | Colon Cancer | 30 | MTT | [5] |
| Ingenol-3-angelate (PEP005) | HCT116 | Colon Cancer | >100 | MTT | [7] |
| Ingenol-3-angelate (PEP005) | HT29 | Colon Cancer | 140 | MTT | [6] |
| Ingenol-3-angelate (PEP005) | SW480 | Colon Cancer | >100 | MTT | [7] |
| Ingenol-3-angelate (PEP005) | SW620 | Colon Cancer | >100 | MTT | [7] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | More potent than ingenol mebutate at low concentrations | MTT | [1] |
Note: The potency of this compound can vary significantly between cell lines and experimental conditions.
Experimental Protocols
This section provides detailed protocols for key in vitro assays to determine the effective concentration and mechanism of action of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired time. Harvest both adherent and suspension cells and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cells treated with this compound
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro characterization.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
The provided application notes and protocols offer a framework for the systematic in vitro evaluation of this compound. By employing the described assays, researchers can determine the effective concentration of this compound in various cancer cell lines and further elucidate its molecular mechanism of action. The summarized quantitative data serves as a valuable reference for designing future experiments in the development of this promising anti-cancer agent.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 20-O-Acetylingenol-3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Acetylingenol-3-angelate (also known as AAI or PEP008) is a derivative of ingenol (B1671944) mebutate, a compound isolated from the sap of Euphorbia peplus. It has demonstrated potent cytotoxic effects against various cancer cell lines. One of the key mechanisms of its anti-cancer activity is the induction of programmed cell death, or apoptosis. This document provides a detailed protocol for the quantitative analysis of apoptosis in cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Additionally, it presents quantitative data from studies on its apoptotic effects and illustrates the key signaling pathways involved.
Data Presentation
The following table summarizes the quantitative data on apoptosis and necrosis induced by this compound in the K562 chronic myeloid leukemia cell line.
| Cell Line | Treatment | Concentration (nM) | Time (hours) | Apoptotic Cells (%) | Necrotic Cells (%) |
| K562 | Control | 0 | 18 | 1.64 | 0.16 |
| K562 | This compound | 250 | 18 | 10.6 | Not specified |
| K562 | This compound | 500 | 18 | 9.7 | 6.59 |
Data extracted from Liu et al., 2016.[1]
Experimental Protocols
This section details the methodology for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining with flow cytometry.
Materials and Reagents:
-
This compound (AAI)
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Sterile, polystyrene round-bottom tubes (5 mL) for flow cytometry
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line in complete medium to approximately 70-80% confluency.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density of 1 x 10⁶ cells/well and allow them to adhere overnight (for adherent cells).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 250, 500 nM) for the desired time period (e.g., 18 hours). Include a vehicle-treated control group (e.g., DMSO).
-
-
Cell Harvesting and Washing:
-
For suspension cells, gently collect the cells from each well into separate tubes. For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS. After each wash, pellet the cells by centrifugation as described above.
-
-
Annexin V and PI Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately (within 1 hour) by flow cytometry.
-
Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 20-O-Acetylingenol-3-angelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of 20-O-Acetylingenol-3-angelate on the cell cycle and include detailed protocols for analysis. This compound, a derivative of ingenol (B1671944) mebutate isolated from the sap of Euphorbia peplus, is a potent modulator of Protein Kinase C (PKC) and has demonstrated significant anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2]
Mechanism of Action
This compound is a selective activator of PKC isoforms.[3] Its binding to PKC triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. Key modulated pathways include the activation of the Ras/Raf/MEK/ERK pathway and the inhibition of the PI3K/AKT signaling pathway.[4] In some cancer cells, this compound has been shown to downregulate NF-κB signaling, which is crucial for inflammation and cell survival.[1] The activation of specific PKC isoforms, such as PKCδ, is critical for its pro-apoptotic effects in leukemic cells.[5]
Effects on Cell Cycle
Treatment of cancer cells with this compound and its parent compound, ingenol-3-angelate, leads to significant alterations in cell cycle progression. The primary effects observed are cell cycle arrest at the G1 and G2/M phases.[1][2]
In human melanoma cell lines A2058 and HT144, ingenol-3-angelate induced a dose-dependent increase in the percentage of cells in the G1 and M phases.[1] Similarly, the 20-O-acetylated derivative, also known as AAI, was found to induce G2/M phase arrest in chronic myeloid leukemia K562 cells.[2] This cell cycle arrest is a critical component of the compound's anti-proliferative activity.
Induction of Apoptosis
Beyond its effects on the cell cycle, this compound is a potent inducer of apoptosis.[1][2] The apoptotic mechanism is mediated through the intrinsic pathway, involving the activation of caspase-9 and caspase-3, leading to the cleavage of PARP.[1] This is often accompanied by a decrease in the mitochondrial membrane potential.[1][2]
Data Summary
The following tables summarize the quantitative effects of this compound and its parent compound on cell cycle distribution in different cancer cell lines.
Table 1: Effect of Ingenol-3-angelate on Cell Cycle Distribution in Human Melanoma Cells (A2058) [1]
| Concentration (μM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 4.2 | Not Reported | 12.1 |
| 1 | 16.5 | Not Reported | 18.6 |
| 5 | 22.6 | Not Reported | 26.1 |
Table 2: Effect of Ingenol-3-angelate on Cell Cycle Distribution in Human Melanoma Cells (HT144) [1]
| Concentration (μM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 2.2 | Not Reported | 8.5 |
| 1 | 9.6 | Not Reported | 15.1 |
| 5 | 16.2 | Not Reported | 28.5 |
Table 3: Effect of 3-O-Angeloyl-20-O-acetyl ingenol (AAI) on Cell Cycle Distribution in Chronic Myeloid Leukemia Cells (K562) [2]
| Treatment Time (hours) with 250 nM AAI | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 50.1 | 35.2 | 14.7 |
| 2 | 43.6 | 32.1 | 24.3 |
| 4 | 35.8 | 25.4 | 38.8 |
| 12 | 25.1 | 15.2 | 59.7 |
Experimental Protocols
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., A2058, HT144, K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5 µM) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration of 100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a logarithmic scale for the PI fluorescence channel (typically FL2 or PE-A).
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Signaling pathway of this compound.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 20-O-Acetylingenol-3-angelate for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Acetylingenol-3-angelate (also known as AAI or PEP008) is a synthetic derivative of ingenol (B1671944) mebutate (PEP005), a diterpene ester isolated from the sap of Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms and has demonstrated significant anti-cancer effects in a variety of in vitro models. These application notes provide a summary of the time-dependent effects of this compound on cancer cell lines and detailed protocols for key in vitro assays.
Data Presentation: Time-Dependent Effects of this compound and Related Compounds
The following tables summarize the quantitative data from in vitro studies, highlighting the importance of treatment time in experimental design.
Table 1: Time-Dependent Cytotoxicity of Ingenol Esters
| Cell Line | Compound | Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) | Reference(s) |
| HH (CTCL) | PEP005 | 50 nM | ~75% | ~60% | 52% | [1] |
| HuT-78 (CTCL) | PEP005 | 50 nM | ~70% | ~55% | 50% | [1] |
| MyLa (CTCL) | PEP005 | 50 nM | ~95% | ~85% | 75% | [1] |
| SeAx (CTCL) | PEP005 | 50 nM | ~90% | ~80% | 76% | [1] |
| K562/ADM | GLA | 10-60 µg/ml | IC50: 50.5 µg/ml | IC50: 31.5 µg/ml | Not Reported | [2] |
CTCL: Cutaneous T-Cell Lymphoma; GLA: Gamma-linolenic acid (for comparative purposes of time-dependent cytotoxicity)
Table 2: Time-Course of Apoptosis Induction
| Cell Line | Compound | Concentration | Time Point | Apoptotic Cells (%) | Reference(s) |
| HH (CTCL) | PEP005 | 50 nM | 24h | ~20% | [1] |
| 48h | ~30% | [1] | |||
| 72h | 39% | [1] | |||
| HuT-78 (CTCL) | PEP005 | 50 nM | 24h | ~40% | [1] |
| 48h | ~60% | [1] | |||
| 72h | 73% | [1] | |||
| MyLa (CTCL) | PEP005 | 50 nM | 72h | 15% | [1] |
| SeAx (CTCL) | PEP005 | 50 nM | 72h | 13% | [1] |
Table 3: Time-Dependent Cell Cycle Arrest in K562 Cells
| Treatment | Time Point | G2/M Phase Cells (%) | Reference(s) |
| Control (Untreated) | 0h | 10.56% | |
| AAI (250 nM) | 2h | 12.18% | |
| 4h | 23.4% | ||
| 12h | 48.85% |
Mandatory Visualizations
Caption: AAI signaling pathway in cancer cells.
References
Preparing 20-O-Acetylingenol-3-angelate Stock Solution with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Acetylingenol-3-angelate, also known as Euphorbia factor Pe1, is a natural diterpene ester derived from plants of the Euphorbia genus.[1][2] It is a potent activator of Protein Kinase C (PKC) isoforms, making it a valuable tool in cancer research and immunology.[3][4][5] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound.[1][6] This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Synonyms | Euphorbia factor Pe1, PEP008, AAI | [2][7] |
| Molecular Formula | C₂₇H₃₆O₇ | [2][8] |
| Molecular Weight | 472.57 g/mol | [1][8] |
| Appearance | Solid | [2] |
| Solubility in DMSO | Up to 116.38 mM (55 mg/mL) | [1] |
| Other Solubilities | Acetonitrile: Slightly soluble (0.1-1 mg/ml), Chloroform: Sparingly soluble (1-10 mg/ml) | [2] |
Application Notes
This compound is a modulator of various signaling pathways, primarily through the activation of Protein Kinase C (PKC).[3][4] This activity leads to diverse cellular responses, including apoptosis, cell cycle arrest, and modulation of inflammatory responses.[2][9] Its role in activating the NF-κB signaling pathway has been a subject of significant research.[9][10]
Due to its potent biological activity, accurate and consistent concentrations are paramount in experimental settings. The hydrophobicity of the compound necessitates the use of an organic solvent like DMSO for creating a concentrated stock solution, which can then be diluted in aqueous media for cell-based assays. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the experimental medium should be carefully controlled and typically kept below 0.5%.
The stability of the compound in DMSO is critical for maintaining its efficacy.[1][6] Repeated freeze-thaw cycles should be avoided by preparing aliquots of the stock solution.[6] For short-term storage, -20°C is acceptable, but for long-term preservation, -80°C is recommended to maintain the integrity of the compound.[1][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous/Hygroscopic Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.726 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound. For 4.726 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to ensure complete solubilization.[1]
-
Aliquoting: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][6]
Stock Solution Preparation Table (for different volumes of a 10 mM solution):
| Desired Volume | Mass of this compound | Volume of DMSO |
| 0.5 mL | 2.363 mg | 0.5 mL |
| 1 mL | 4.726 mg | 1 mL |
| 2 mL | 9.452 mg | 2 mL |
| 5 mL | 23.63 mg | 5 mL |
Protocol 2: Dilution of Stock Solution for Cell Culture Experiments
This protocol outlines the process of diluting the DMSO stock solution into an aqueous cell culture medium for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile pipettes and filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Final Dilution: Add the desired volume of the stock or intermediate solution to the cell culture medium to achieve the final experimental concentration. For example, to make 10 mL of a 10 µM final concentration from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Mixing: Gently mix the final solution by pipetting or inverting the tube to ensure homogeneity.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Visualizations
Caption: Workflow for stock solution preparation.
Caption: Simplified signaling pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|82425-35-2|MSDS [dcchemicals.com]
- 8. taiclone.com [taiclone.com]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 20-O-Acetylingenol-3-angelate in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Acetylingenol-3-angelate, also known as PEP005 or Ingenol Mebutate, is a diterpene ester derived from the sap of the plant Euphorbia peplus.[1][2] It is a potent modulator of Protein Kinase C (PKC) isoenzymes and has demonstrated significant anticancer properties in preclinical studies, including those involving colon cancer cell lines.[3][4] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on colon cancer cells.
This compound exerts its anticancer effects through a dual mechanism involving the induction of apoptosis and the stimulation of an inflammatory response.[1] In colon cancer cells, it has been shown to activate PKCδ while inhibiting PKCα, leading to the activation of pro-apoptotic signaling pathways and cell cycle arrest.[3][4][5]
Data Presentation
Table 1: Antiproliferative Activity of this compound (PEP005) in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Key Characteristics |
| Colo205 | 0.01 - 140 | Sensitive to PEP005-induced apoptosis |
| HT29 | Resistant | Shows resistance to PEP005 |
| HCT116 | Not explicitly stated | p53 wild-type |
| SW480 | Not explicitly stated | APC mutant |
Note: The IC50 values can be concentration and time-dependent.[3][4] The wide range for Colo205 suggests significant variability based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of colon cancer cells.
Materials:
-
Colon cancer cell lines (e.g., Colo205, HT29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (PEP005) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Colon cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Colon cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined.
Western Blot Analysis of Signaling Proteins
This protocol assesses the activation or inhibition of key proteins in signaling pathways affected by this compound.
Materials:
-
Colon cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-p38, anti-p38, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound in colon cancer cells.
Caption: Experimental workflow for studying this compound.
References
Application of 20-O-Acetylingenol-3-angelate in Lentiviral Vector Production
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The production of high-titer lentiviral (LV) vectors is a critical bottleneck in the development and manufacturing of gene and cell therapies. Small molecule enhancers that can boost viral yields from producer cells, such as Human Embryonic Kidney 293T (HEK293T) cells, are of significant interest. 20-O-Acetylingenol-3-angelate, a derivative of the Protein Kinase C (PKC) agonist Ingenol-3-angelate (I3A), has emerged as a potent enhancer of LV production.
Mechanism of Action: this compound, like its parent compound I3A, acts as a PKC agonist. The activation of the PKC signaling pathway in HEK293T producer cells leads to a significant increase in lentiviral vector titers. This enhancement is primarily attributed to the rapid and robust transcription of the LV genomic RNA and an acceleration of viral particle release. Mechanistic studies have shown that PKC activation strongly upregulates the subunits of the AP-1 transcription factor, which in turn enhances the expression of viral components. Notably, this enhancement of LV production by PKC agonists in HEK293T cells appears to be independent of the NF-κB signaling pathway.
Synergistic Effects: The application of this compound can be used in conjunction with other established methods for enhancing viral production. A significant synergistic effect on LV titers is observed when used with the histone deacetylase (HDAC) inhibitor, sodium butyrate (B1204436). This combination can lead to a multi-fold increase in functional viral particles compared to using sodium butyrate alone.
Advantages:
-
Increased Viral Titers: Can enhance LV titers by 2- to 9-fold, depending on the vector and production system.[1]
-
Synergy with Existing Methods: Works synergistically with HDAC inhibitors like sodium butyrate for even greater yield enhancement.[1]
-
Improved Production Kinetics: Accelerates the rate of vector production, with higher titers observed as early as 8 hours post-induction.
-
Comparable Vector Quality: Lentiviral vectors produced with PKC agonists exhibit comparable or even superior particle-to-infectivity ratios.
Quantitative Data Summary
The following tables summarize the quantitative effects of PKC agonists on lentiviral vector production.
Table 1: Effect of PKC Agonists on Lentiviral Titer
| PKC Agonist | Optimal Concentration | Fold Increase in LV Titer (LV-CMV-GFP) |
| Ingenol-3-angelate (I3A) | 250 nM | ~2-fold |
| Phorbol 12-Myristate 13-Acetate (PMA) | 16 nM | ~2-fold |
| Prostratin | 10 µM | ~2-fold |
| Bryostatin-1 | 640 nM | ~1.4-fold |
Data is for suspension-adapted HEK293T cells and is in combination with sodium butyrate induction.
Table 2: Synergistic Effect of Ingenol-3-angelate (I3A) and Sodium Butyrate (NaBu)
| Vector | Induction Condition | Relative Titer (TU/mL) | Fold Increase vs. NaBu alone |
| LV-EF1α-GFP | NaBu only | 1.2 x 10⁷ | 1 |
| LV-EF1α-GFP | I3A only | 1.2 x 10⁷ | 1 |
| LV-EF1α-GFP | NaBu + I3A | 3.7 x 10⁷ | 3.1 |
| LV-EF1α-CAR | NaBu only | 1.6 x 10⁶ | 1 |
| LV-EF1α-CAR | I3A only | 5.8 x 10⁶ | 3.6 |
| LV-EF1α-CAR | NaBu + I3A | 5.8 x 10⁶ | 3.6 |
Experimental Protocols
This section provides a detailed protocol for the production of lentiviral vectors in suspension-adapted HEK293T cells using this compound in combination with sodium butyrate.
Materials:
-
Suspension-adapted HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Lentiviral transfer plasmid with the gene of interest
-
Appropriate cell culture medium for suspension HEK293T cells (e.g., FreeStyle™ 293 Expression Medium)
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
This compound (stock solution in DMSO)
-
Sodium Butyrate (stock solution in water)
-
Phosphate-Buffered Saline (PBS)
-
0.45 µm sterile filters
-
Sterile shake flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Protocol:
-
Cell Culture Maintenance: Maintain suspension-adapted HEK293T cells in the appropriate culture medium at 37°C with 8% CO₂ on an orbital shaker. Subculture cells every 2-3 days to maintain a density of 0.5 x 10⁶ to 3.0 x 10⁶ cells/mL.
-
Transfection (Day 0): a. Seed the HEK293T cells at a density of 1.0 x 10⁶ cells/mL in a shake flask. b. Prepare the plasmid DNA mixture. For a 100 mL culture, mix the packaging, envelope, and transfer plasmids in the desired ratio (a common starting ratio is 4:1:4 for packaging:envelope:transfer). c. Dilute the plasmid DNA and the PEI transfection reagent separately in serum-free medium. d. Add the PEI solution to the DNA solution, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation. e. Add the DNA-PEI complexes to the cell culture.
-
Induction (Day 1 - 24 hours post-transfection): a. Add sodium butyrate to the cell culture to a final concentration of 2-10 mM. b. Immediately after, add this compound to the cell culture to a final concentration of 100-500 nM (optimization may be required). A starting concentration of 250 nM is recommended.
-
Harvest (Day 2-3 - 48 to 72 hours post-transfection): a. Pellet the cells by centrifugation at 1,000 x g for 10 minutes. b. Carefully collect the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 µm sterile filter to remove any remaining cells and debris. d. The filtered viral supernatant can be used directly for transduction of target cells or be concentrated and purified for higher titers and purity.
-
Viral Titer Determination: Determine the functional titer of the produced lentivirus using a suitable method, such as transduction of a target cell line (e.g., HeLa or HT1080) followed by flow cytometry analysis for a fluorescent reporter gene or qPCR for integrated provirus.
Visualizations
Caption: Signaling pathway of this compound in enhancing lentiviral production.
Caption: Experimental workflow for enhanced lentiviral vector production.
References
Application Notes and Protocols: Western Blot Analysis of PKC Activation by 20-O-Acetylingenol-3-angelate
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-O-Acetylingenol-3-angelate, also known as ingenol (B1671944) mebutate, is a diterpene ester derived from the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC) and is utilized in therapeutic applications, notably for the treatment of actinic keratosis.[1][2][3] The activation of PKC is a critical event in its mechanism of action, leading to the induction of cell death in treated cells.[4][5] Specifically, ingenol mebutate has been shown to activate novel and classical PKC isoenzymes, with a pronounced effect on PKCδ.[1][3] This activation triggers downstream signaling cascades, including the MEK/ERK pathway, which are crucial for its biological effects.[4][5]
Western blotting is a fundamental technique to elucidate the activation of PKC by this compound. This method allows for the detection of specific PKC isoforms and their phosphorylation status, which is a hallmark of their activation. Furthermore, the translocation of PKC isoforms from the cytosol to various cellular membranes upon activation can also be assessed through subcellular fractionation followed by Western blot analysis. These application notes provide a detailed protocol for performing Western blot analysis to monitor PKC activation in response to this compound treatment.
Signaling Pathway of PKC Activation by this compound
This compound acts as a PKC agonist.[3] Upon entering the cell, it binds to the C1 domain of classical and novel PKC isoforms.[6] This binding mimics the effect of the endogenous activator diacylglycerol (DAG), leading to a conformational change and subsequent activation of the kinase. A key isoform involved in the action of ingenol mebutate is PKCδ.[1][5] Activation of PKCδ can be monitored by detecting its phosphorylation at specific residues, such as Tyrosine 311 (Y311).[5] Activated PKCδ then phosphorylates downstream targets, initiating a signaling cascade that includes the activation of the MEK/ERK pathway.[4][5] This pathway is involved in regulating various cellular processes, and its activation by ingenol mebutate contributes to the compound's pro-apoptotic and anti-proliferative effects.[7]
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Lines: Human keratinocytes, squamous cell carcinoma (SCC) cell lines (e.g., SCC13), or colon cancer cell lines (e.g., Colo205) are suitable models.[5][8]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM to 3 µM) for various time points (e.g., 10, 30, 45, 60 minutes).[5][8] Include a vehicle-treated control (DMSO).
-
II. Protein Extraction
-
Whole-Cell Lysates:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Subcellular Fractionation (Optional, for Translocation Studies):
-
To analyze the translocation of PKC, separate the cytosolic and membrane fractions using a commercially available kit or a standard protocol involving differential centrifugation.
-
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.[9] This ensures equal loading of protein for each sample during electrophoresis.
IV. Western Blot Analysis
-
Sample Preparation:
-
To 20-40 µg of protein from each sample, add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to the intensity of the corresponding total protein bands. For the loading control, normalize all bands to its intensity.
-
Experimental Workflow
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 20-O-Acetylingenol-3-angelate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively dissolving and using 20-O-Acetylingenol-3-angelate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound (also known as Euphorbia factor Pe1) is a natural diterpene ester.[1][2] Like many complex organic molecules, it is hydrophobic, meaning it has very poor solubility in water-based solutions like cell culture media. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3] It is a strong organic solvent capable of dissolving this compound at high concentrations. When preparing the stock, sonication may be required to fully dissolve the compound.[1]
Q3: My compound precipitates when I add the DMSO stock solution to my culture medium. What can I do?
A3: Precipitation occurs when the hydrophobic compound rapidly leaves the DMSO and enters the aqueous medium where it is not soluble. To prevent this, a stepwise dilution is recommended.[4] Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, create an intermediate dilution in a smaller volume of media first, then add that to your final culture volume. This gradual reduction in DMSO concentration helps keep the compound in solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is highly cell-line specific.[5] While some robust cell lines might tolerate 1% DMSO, primary cells and more sensitive lines can show signs of toxicity at concentrations as low as 0.1%.[5][6] It is crucial to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any solvent effects. A preliminary DMSO dose-response experiment to assess cytotoxicity for your specific cell line is highly recommended.
Q5: Are there any alternatives to DMSO for improving solubility?
A5: Yes, cyclodextrins are a viable alternative. These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior.[7][8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[7][9] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to increase the solubility and bioavailability of such compounds in vitro and in vivo.[7][10]
Q6: How should I prepare and store my stock solutions to ensure stability and sterility?
A6: Stock solutions in 100% DMSO are generally considered self-sterilizing, as very few microorganisms can survive in it.[11] Therefore, filtration is often not required and may lead to loss of compound due to binding to the filter membrane.[11] Prepare the stock solution on the bench, then aliquot it into single-use volumes in sterile tubes and store them tightly sealed to prevent water absorption by the hygroscopic DMSO. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[3][4] Avoid repeated freeze-thaw cycles.[4]
Data Summary Tables
Table 1: Solubility of this compound in DMSO
| Vendor Data Source | Reported Solubility in DMSO | Molar Concentration (Approx.) | Notes |
| MedChemExpress[3] | 100 mg/mL | 211.61 mM | Requires ultrasonic treatment. |
| TargetMol[1] | 55 mg/mL | 116.38 mM | Sonication is recommended. |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Conc. | Expected Effect | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells.[5] | Recommended for long-term assays or with sensitive cell types. |
| 0.1% - 0.5% | Widely used and tolerated by many robust and immortalized cell lines without significant cytotoxicity.[6] | A common starting point for many in vitro experiments. |
| 0.5% - 1.0% | May induce stress or toxicity in some cell lines.[5][12][13] | Use with caution and only after validating the tolerance of your specific cell line. |
| > 1.0% | High risk of cytotoxicity and can cause significant off-target effects. | Generally not recommended for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.[1][3]
-
Aliquoting & Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -80°C for long-term stability.
Protocol 2: Serial Dilution into Culture Medium
-
Thaw Stock: Remove one aliquot of the DMSO stock solution and thaw it at room temperature.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution by adding a small amount of the stock solution to a volume of pre-warmed, complete culture medium. For example, dilute a 20 mM stock 1:100 into media to get a 200 µM intermediate solution. Mix gently but thoroughly by pipetting. The DMSO concentration at this stage will be 1%.
-
Prepare Final Working Solution: Add the required volume of the intermediate solution to your cell culture wells or flasks containing pre-warmed medium to achieve the final desired concentration. This second dilution step ensures the final DMSO concentration is well below toxic levels (e.g., ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing medium (without the compound) to control wells.
Visual Guides
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Solubilization Strategy Overview
Caption: Strategies to overcome the poor aqueous solubility of the compound.
Simplified Signaling Pathway
Note: Ingenol esters are well-known activators of Protein Kinase C (PKC). The following diagram illustrates a simplified, canonical PKC signaling pathway that can be activated by such compounds.
Caption: Simplified PKC activation pathway by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. alzet.com [alzet.com]
- 8. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving delivery of hydrophobic drugs from hydrogels through cyclodextrins. | Semantic Scholar [semanticscholar.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
stability of 20-O-Acetylingenol-3-angelate in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-O-Acetylingenol-3-angelate (also known as ingenol (B1671944) mebutate).
Troubleshooting Guide & FAQs
Q1: I am observing a rapid loss of my this compound compound in my aqueous experimental buffer. What could be the cause?
A1: this compound is an ester and is susceptible to hydrolysis in aqueous solutions. The stability of the compound is highly pH-dependent. The ester linkages are prone to cleavage under neutral to basic conditions, leading to the degradation of the active molecule. For optimal stability, it is recommended to maintain the aqueous solution at an acidic pH. The commercial gel formulation of ingenol mebutate, for instance, is buffered to a pH of approximately 3.2 to maximize its chemical stability. If your experimental buffer has a pH above 4, you will likely observe significant degradation.
Q2: My results are inconsistent across experiments performed on different days. What should I check?
A2: Inconsistent results can stem from several factors related to the stability of this compound:
-
pH of the Solution: Ensure the pH of your aqueous solution is consistent and in the acidic range (ideally pH 3-4) for all experiments.
-
Stock Solution Age and Storage: If you are using a stock solution in an organic solvent like DMSO, ensure it is stored correctly (e.g., at -20°C or -80°C) and for not longer than the recommended period. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Prepare aqueous working solutions fresh for each experiment from a stable stock. Do not store the compound in aqueous buffers for extended periods, especially at room temperature.
-
Temperature: Higher temperatures will accelerate the degradation of the compound in aqueous solutions. Ensure your experiments are conducted at a consistent and controlled temperature.
Q3: I suspect my compound has degraded. What are the likely degradation products?
A3: The primary degradation pathways for this compound in aqueous solution are hydrolysis and acyl migration. Hydrolysis will cleave the ester bonds at the C-3 (angelate) and C-20 (acetate) positions, leading to ingenol and the respective carboxylic acids. Acyl migration is also a potential degradation mechanism for ingenol esters, which involves the transfer of an acyl group to a different position on the ingenol backbone.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the concentration of this compound over time. This method should be able to separate the intact parent compound from its potential degradation products. A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with UV detection.
Data Presentation: Stability of this compound
Due to the limited availability of public quantitative stability data for this compound, the following table presents illustrative data to demonstrate how stability information would be presented. This data is based on the known chemical properties of ingenol esters and general principles of drug stability.
| pH of Aqueous Buffer | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Pathway |
| 3.0 | 25 | > 168 (estimated) | Minimal Degradation |
| 5.0 | 25 | 48 (illustrative) | Hydrolysis |
| 7.4 (PBS) | 25 | 8 (illustrative) | Hydrolysis |
| 9.0 | 25 | < 1 (illustrative) | Hydrolysis |
| 7.4 (PBS) | 37 | 2 (illustrative) | Hydrolysis |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate buffers for pH control
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 80°C for 24 and 48 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
4. HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the stressed samples.
-
The method should be able to resolve the parent peak from all degradation product peaks.
-
Monitor the percentage degradation of this compound and the formation of degradation products at each time point.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound in aqueous solution.
potential off-target effects of 20-O-Acetylingenol-3-angelate in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of 20-O-Acetylingenol-3-angelate and its close analog, ingenol (B1671944) mebutate (PEP005). The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related ingenol esters?
This compound, similar to its well-studied analog ingenol mebutate (also known as PEP005), functions as a potent activator of Protein Kinase C (PKC) isoenzymes.[1][2] This activation is a key driver of its biological effects. The mechanism involves two main actions:
-
Induction of Rapid Cell Necrosis: The compound causes rapid mitochondrial swelling and loss of plasma membrane integrity, leading to necrotic cell death, particularly in dysplastic keratinocytes.[1][3][4]
-
Inflammatory Response: Activation of PKC stimulates the release of pro-inflammatory cytokines and promotes a neutrophil-mediated, antibody-dependent cellular cytotoxicity (ADCC) response, which helps eliminate remaining tumor cells.[1][5]
Q2: What are the known off-target effects or unintended biological consequences observed with this class of compounds?
While the primary target is the PKC family, the broad activation of multiple PKC isoforms can lead to a wide range of downstream signaling events that may be considered off-target in a specific experimental context. In clinical and preclinical studies with ingenol mebutate, several unintended effects have been reported:
-
Broad PKC Isoform Activation: PEP005 is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[2] This can lead to the modulation of numerous signaling pathways.
-
Activation of Pro-oncogenic Pathways: Paradoxically, while used to treat skin lesions, ingenol mebutate has been linked to the activation of pro-oncogenic molecular signaling pathways, which may contribute to an increased risk of developing skin malignancies such as squamous cell carcinoma.[3][6]
-
Severe Inflammatory and Allergic Reactions: Clinical use has been associated with severe allergic reactions, including anaphylaxis, as well as skin rashes and the reactivation of latent viruses like herpes zoster.[3][7]
-
Modulation of Other Signaling Pathways: Studies in colon cancer cells have shown that PEP005 can increase the phosphorylation of Raf1, ERK1/2, c-jun, p38 MAPK, and PTEN, while reducing the expression of PKCα.[2][8]
Q3: Are there reports of this compound inducing apoptosis? If so, through which pathway?
Yes, PEP005 is known to induce apoptosis in various cancer cell lines, including myeloid leukemia and cutaneous T-cell lymphoma.[9][10] The pro-apoptotic effects are largely mediated by the activation of PKCδ.[2][9] Activation of PKCδ can lead to the downregulation of anti-apoptotic proteins such as c-FLIP and XIAP, ultimately resulting in caspase activation and apoptosis.[10]
Troubleshooting Guide for Unexpected Experimental Results
If you observe unexpected results in your experiments with this compound, the following guide may help you troubleshoot potential off-target effects.
Table 1: Troubleshooting Potential Off-Target Effects
| Observed Experimental Issue | Potential Off-Target Cause | Recommended Validation Experiment |
| Unexpected cell death that is not necrotic | Induction of apoptosis via PKCδ activation. | Perform Annexin V/Propidium Iodide staining and flow cytometry to distinguish between apoptosis and necrosis. Measure caspase-3/7 activity. |
| Changes in cell proliferation or morphology not linked to the primary hypothesis | Broad activation of multiple PKC isoforms affecting various signaling pathways (e.g., MAPK/ERK). | Conduct Western blot analysis to probe the phosphorylation status of key signaling proteins like ERK1/2, p38, and Akt. |
| High levels of inflammatory cytokines in cell culture supernatant | PKC-mediated release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α). | Use ELISA or a multiplex cytokine assay to quantify the levels of common inflammatory cytokines in the cell culture medium. |
| Cell line becomes resistant to treatment over time | Altered expression levels of PKC isoforms or downstream signaling components. | Perform Western blot or qPCR to compare the expression of PKC isoforms (especially PKCδ and PKCε) between sensitive and resistant cells. |
| Inconsistent results between different cell lines | The cellular response to PEP005 can be highly dependent on the specific PKC isoform expression profile of the cell line.[2][9] | Characterize the expression levels of different PKC isoforms in the cell lines being used via Western blotting. |
Quantitative Data Summary
The following table summarizes the concentrations of PEP005 (ingenol mebutate) reported to have biological effects in various in vitro studies. This can help researchers select appropriate concentrations and be aware of the potential for off-target effects at higher concentrations.
Table 2: Reported Effective Concentrations of PEP005 (Ingenol Mebutate) in In Vitro Studies
| Cell Line / System | Effect Observed | Concentration Range | Reference |
| Myeloid Leukemia Cell Lines | Induction of apoptosis | Nanomolar concentrations | [9] |
| Primary Acute Myeloid Leukemia (AML) Cells | Induction of apoptosis | Nanomolar concentrations | [9] |
| Normal CD34+ Cord Blood Myeloblasts | No apoptosis induced | Up to 2-log higher than AML cells | [9] |
| Colo205 Colon Cancer Cells | G0/G1 cell cycle arrest, apoptosis | 0.03 - 0.3 µM | [11] |
| Cutaneous T-Cell Lymphoma (CTCL) Cell Lines | Induction of apoptosis | 2 nM - 2 µM | [10] |
| Panel of Tumor Cell Lines (SKMel28, B16) | LD90 (acute cytotoxicity) | 180 - 220 µM | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Signaling Proteins
This protocol is designed to assess the off-target activation of key signaling pathways like MAPK/ERK.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-ERK1/2, p-p38) and total proteins (e.g., ERK1/2, p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the change in protein phosphorylation.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the activity of this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ingenol mebutate–associated immune thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. fda.gov [fda.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
minimizing cytotoxicity of 20-O-Acetylingenol-3-angelate to normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of 20-O-Acetylingenol-3-angelate to normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AAI or PEP008) is a synthetic derivative of Ingenol (B1671944) Mebutate (PEP005), a diterpene ester isolated from the sap of the plant Euphorbia peplus.[1][2] Its primary mechanism of action involves the activation of Protein Kinase C delta (PKCδ), a novel PKC isoform.[1][2][3] Activation of PKCδ triggers a signaling cascade that can lead to cell cycle arrest, apoptosis (programmed cell death), and necrosis in susceptible cells.[1][2] AAI was developed to improve the stability of Ingenol Mebutate, which is prone to acyl migration, thereby potentially enhancing its bioactivity.[1]
Q2: Does this compound show selectivity for cancer cells over normal cells?
Research suggests that ingenol esters like this compound can exhibit a degree of selectivity for cancer cells. For instance, its parent compound, ingenol mebutate, has shown pro-apoptotic effects over a wide concentration range in cancer cells, while no induction of apoptosis was observed in normal CD34+ hematopoietic cells at concentrations up to 200 nM. However, other studies have indicated that the cytotoxic potency of ingenol mebutate can be in a similar micromolar range for both normal and cancer cells.[4] The selectivity can be cell-type dependent and influenced by the cellular differentiation state.[4]
Q3: What are the key signaling pathways modulated by this compound?
The primary signaling pathway modulated by this compound is the Protein Kinase C (PKC) pathway, with a particular emphasis on the delta isoform (PKCδ).[1][2] Upon activation, PKCδ can influence several downstream pathways, including the ERK and JAK/STAT3 pathways, while inactivating the pro-survival AKT pathway.[1][2] These modulations collectively contribute to the compound's cytotoxic and pro-apoptotic effects.
Q4: What are some general strategies to reduce the off-target cytotoxicity of a compound like this compound in vitro?
Minimizing off-target cytotoxicity is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Optimization: Carefully titrate the concentration of this compound to identify the lowest effective dose that elicits the desired effect on cancer cells while minimizing toxicity to normal cells.
-
Time-Course Experiments: Determine the optimal incubation time that maximizes the therapeutic window between cancer cell killing and normal cell toxicity.
-
Co-treatment with Protective Agents: For mechanistic studies, consider co-treatment with antioxidants like N-acetylcysteine if oxidative stress is a suspected contributor to off-target effects.
-
Advanced Delivery Systems: In a drug development context, utilizing nanoparticle-based drug delivery systems can enhance targeted delivery to cancer cells, thereby reducing systemic exposure to normal tissues.[5]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
-
Possible Cause: The concentration of this compound may be too high. The cytotoxic potency can vary between different cell lines.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to micromolar) on both your target cancer cell line and your normal control cell line to determine the respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Reduce Incubation Time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while having a lesser impact on normal cells.
-
Cell Line Sensitivity: Ensure the chosen normal cell line is an appropriate control. Some normal cell lines may exhibit higher sensitivity. If possible, test on multiple, relevant normal cell lines.
-
Compound Purity: Verify the purity of your this compound stock, as impurities could contribute to unexpected cytotoxicity.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of cells and reagents.
-
Plate Uniformity: Be mindful of potential "edge effects" in multi-well plates. It is advisable to not use the outer wells for critical measurements or to ensure they are filled with media to maintain humidity.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Ingenol Esters on Normal and Cancer Cell Lines
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result | Reference |
| This compound | L-02 | Normal Human Liver | MTT | Growth Inhibition | Exhibited cytotoxicity at concentrations of 0.78–25 μM | [3] |
| This compound | NIH-3T3 | Normal Mouse Fibroblast | MTT | Growth Inhibition | Exhibited cytotoxicity at concentrations of 0.78–25 μM | [3] |
| Ingenol Mebutate | Human Keratinocytes | Normal Human Epidermal | Microscopic analysis | Cell Death | Cytotoxic potency between 200-300 μM | [4] |
| Ingenol Mebutate | HSC-5 | Human Squamous Cell Carcinoma | Microscopic analysis | Cell Death | Cytotoxic potency between 200-300 μM | [4] |
| Ingenol Mebutate | HeLa | Human Cervical Carcinoma | Microscopic analysis | Cell Death | Cytotoxic potency between 200-300 μM | [4] |
| Ingenol Mebutate | CD34+ hematopoietic cells | Normal Human | Apoptosis Assay | Apoptosis Induction | No significant apoptosis up to 200 nM |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom sterile plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Signaling pathway of this compound.
Experimental Workflow for Assessing Selective Cytotoxicity
Caption: Workflow for selective cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
Technical Support Center: Optimizing 20-O-Acetylingenol-3-angelate for Apoptosis Induction
Welcome to the technical support center for the use of 20-O-Acetylingenol-3-angelate (AIA) in apoptosis induction experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AIA) and how does it induce apoptosis?
A1: this compound (AIA), also known as AAI or PEP008, is a synthetic derivative of Ingenol Mebutate (PEP005), a compound isolated from the sap of Euphorbia peplus. AIA induces apoptosis primarily by activating Protein Kinase C delta (PKCδ).[1][2][3] This activation triggers a downstream signaling cascade that can involve the activation of the ERK pathway, inhibition of the AKT and JAK/STAT3 pathways, disruption of the mitochondrial membrane potential, and ultimately, the activation of caspases leading to programmed cell death.[1][2]
Q2: What is a typical effective concentration range for AIA to induce apoptosis?
A2: The effective concentration of AIA is highly cell-line dependent. However, studies have shown that concentrations in the nanomolar (nM) range are typically effective. For example, in K562 chronic myeloid leukemia cells, AIA has been shown to induce apoptosis at concentrations of 250 nM and 500 nM.[1][2] For the related compound, Ingenol Mebutate (PEP005), apoptosis is triggered in myeloid leukemia cell lines at low nanomolar concentrations.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store AIA?
A3: AIA is a hydrophobic molecule. It is recommended to dissolve it in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically less than 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How long should I incubate my cells with AIA?
A4: The optimal incubation time will vary depending on the cell line and the concentration of AIA used. In K562 cells, an 18-hour incubation with 250-500 nM AIA was sufficient to induce apoptosis.[1][2] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing apoptosis in your cell model.
Troubleshooting Guides
Issue 1: Low or No Apoptosis Induction
| Possible Cause | Troubleshooting Step |
| Suboptimal AIA Concentration | Perform a dose-response experiment with a wide range of AIA concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity. |
| Cell Line Resistance | Some cell lines may be inherently resistant to AIA-induced apoptosis. This could be due to low expression of PKCδ or other factors in the apoptotic signaling pathway. Consider using a different cell line or a combination treatment to enhance sensitivity. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before treatment. Stressed or senescent cells may not respond optimally. |
| Incorrect Reagent Preparation or Storage | Prepare fresh dilutions of AIA from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Background of Necrotic Cells
| Possible Cause | Troubleshooting Step |
| AIA Concentration is Too High | Very high concentrations of AIA or its precursor, Ingenol Mebutate, can lead to necrosis instead of apoptosis.[5] Reduce the AIA concentration and re-evaluate the dose-response curve. |
| Prolonged Incubation Time | Extended incubation can lead to secondary necrosis in cells that have already undergone apoptosis. Shorten the incubation time based on your time-course experiment. |
| Solvent Toxicity | Ensure the final DMSO concentration is not exceeding 0.1%. High concentrations of DMSO can be toxic to cells and induce necrosis. |
| Harsh Cell Handling | Be gentle when harvesting and processing cells for analysis, especially for adherent cells, to avoid mechanical damage to the cell membrane. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding Density | Seed cells at a consistent density for all experiments, as cell confluency can influence the response to treatment. |
| Inconsistent AIA Preparation | Prepare fresh working solutions of AIA from the same stock for each set of experiments to ensure consistent dosing. |
| Fluctuations in Incubation Conditions | Maintain stable incubator conditions (temperature, CO2, humidity) throughout the experiment. |
| Passage Number of Cells | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes. |
Data Presentation
Table 1: Effective Concentrations of this compound (AIA) and Ingenol Mebutate (PEP005) for Apoptosis Induction in Various Cancer Cell Lines
| Compound | Cell Line | Concentration | Incubation Time | Result |
| AIA | K562 (Chronic Myeloid Leukemia) | 250 nM | 18 hours | 10.6% apoptotic cells[1][2] |
| AIA | K562 (Chronic Myeloid Leukemia) | 500 nM | 18 hours | 9.7% apoptotic cells[1][2] |
| PEP005 | NB4 (Myeloid Leukemia) | Nanomolar range | Not specified | Apoptosis triggered[4] |
| PEP005 | Primary Acute Myeloid Leukemia Cells | Low nanomolar range | Not specified | Apoptosis induced[4] |
| PEP005 | Melanoma Cell Lines | 100 µg/mL | Not specified | Primarily necrosis, some apoptosis[5] |
Experimental Protocols
Dose-Response Determination using MTT Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of AIA.
Materials:
-
This compound (AIA) stock solution (in DMSO)
-
Target cancer cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of AIA in complete medium. A suggested starting range is 0, 10, 50, 100, 250, 500, 1000, 2500, 5000, and 10000 nM. Include a vehicle-only control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of AIA.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptotic cells using flow cytometry.
Materials:
-
Cells treated with AIA at the desired concentration and for the optimal time.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of AIA. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells from adherent cultures) and pellet them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Markers (Caspase-3 and PARP Cleavage)
This protocol is for detecting the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Cells treated with AIA.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
Visualizations
Caption: Signaling pathway of AIA-induced apoptosis.
Caption: Workflow for optimizing AIA concentration.
Caption: Troubleshooting decision tree for AIA experiments.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 20-O-Acetylingenol-3-angelate from Ingenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 20-O-Acetylingenol-3-angelate from ingenol (B1671944).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Confirmation |
| Low yield in Step 1 (Acetonide Protection) | Incomplete reaction due to insufficient catalyst or reaction time. | - Ensure p-toluenesulfonic acid (PTSA) is fresh and anhydrous.- Extend the reaction time and monitor by TLC until the ingenol spot disappears. | TLC analysis (e.g., in 1:1 ethyl acetate (B1210297)/hexanes) should show the disappearance of the more polar ingenol spot and the appearance of a single, less polar product spot (ingenol-5,20-acetonide). |
| Degradation of ingenol. | - Maintain the reaction at room temperature; avoid heating.- Use a minimal amount of PTSA catalyst. | Appearance of multiple spots on TLC, possibly streaking. | |
| Formation of multiple products in Step 2 (Angeloylation) | - Acyl migration: The angelate group esterifies other hydroxyl groups (e.g., at C-5 or C-20) if the 5,20-diol is not protected. | - Crucial: Ensure the 5,20-diol is protected with an acetonide group before proceeding with angeloylation. | ¹H NMR may show multiple sets of signals for the angelate group and shifts in the protons adjacent to the hydroxyl groups. |
| - Isomerization of angelate to tiglate: The Z-isomer (angelate) can convert to the more stable E-isomer (tiglate) under certain conditions (e.g., prolonged reaction times, certain bases). | - Use freshly prepared, high-purity angelic anhydride (B1165640).[1] - Use a non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) and maintain a low temperature during the addition.[2] - Minimize the reaction time, monitoring closely by TLC. | ¹H NMR is the primary method to distinguish between the angelate and tiglate isomers. The vinyl methyl protons of the angelate typically appear at a different chemical shift than those of the tiglate. | |
| Incomplete Deprotection (Step 3) | Insufficient acid or reaction time for acetonide cleavage. | - Increase the concentration of HCl in methanol (B129727) or extend the reaction time at room temperature.- Monitor the reaction by TLC until the starting material is consumed. | TLC will show a spot corresponding to the protected intermediate. |
| Degradation of the angelate ester. | - Avoid elevated temperatures during deprotection and work-up.- Perform the work-up promptly once the reaction is complete. | Appearance of a more polar spot on TLC corresponding to hydrolyzed ingenol-3-angelate. | |
| Low Yield or Incomplete Reaction in Step 4 (Acetylation) | - Inactive acetic anhydride.- Insufficient base or reaction time. | - Use fresh, unopened acetic anhydride.- Ensure pyridine (B92270) is dry.- Allow the reaction to proceed overnight at room temperature. | TLC analysis will show the presence of the starting material (ingenol-3-angelate). |
| Difficulty in Final Product Purification | Co-elution of the desired product with byproducts (e.g., tiglate isomer, unreacted starting materials). | - Use a high-resolution silica (B1680970) gel for column chromatography.- Employ a gradient elution system, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate 5:1) and gradually increasing the polarity to 3:1.[2] - If isomers are difficult to separate, preparative HPLC may be required. | Fractions should be analyzed by TLC and/or ¹H NMR to ensure purity. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a protecting group for the synthesis of ingenol-3-angelate and its derivatives?
A1: Ingenol has multiple hydroxyl groups with varying reactivity (at C-3, C-4, C-5, and C-20). Direct selective esterification at the C-3 position is challenging. Furthermore, the 3-angelate ester of ingenol is known to undergo acyl migration in solution to form inactive 5- and 20-mono-angelates.[2] Protecting the C-5 and C-20 hydroxyl groups, for instance as an acetonide, prevents this acyl migration and allows for the selective and high-yield angeloylation of the C-3 hydroxyl group.[1]
Q2: What is the main challenge in the angeloylation step, and how can it be overcome?
A2: The primary challenge is the potential isomerization of the angelate group (Z-isomer) to the more thermodynamically stable tiglate group (E-isomer). This isomerization can significantly impact the biological activity of the final compound. To minimize this, it is recommended to use high-purity, freshly prepared angelic anhydride and a suitable non-nucleophilic base like LHMDS at low temperatures.[1][2] This method promotes stereoconservative esterification.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By comparing the Rf values of the starting material and the product, you can determine if the reaction is complete. For example, the formation of the acetonide in Step 1 will result in a less polar spot (higher Rf) than the starting ingenol. ¹H NMR spectroscopy is also invaluable for confirming the structure of the intermediates and the final product, as well as for detecting the presence of isomers like the tiglate.
Q4: What are the typical storage conditions for this compound?
A4: this compound is a natural product derivative and should be stored with care to prevent degradation. It is typically supplied as a solid and should be stored at -20°C for long-term stability. Stock solutions in solvents like DMSO should be stored at -80°C and used within a few months. It is advisable to avoid repeated freeze-thaw cycles.
Q5: Can I use a different acylating agent for the final acetylation step?
A5: While acetic anhydride in pyridine is a standard and effective method for the acetylation of hydroxyl groups, other acetylating agents could potentially be used. However, it is important to choose conditions that are mild enough to not affect the angelate ester at the C-3 position. Any alternative method would need to be optimized to ensure selectivity and high yield.
Quantitative Data Summary
The synthesis of this compound from ingenol is a four-step process. The following table summarizes the typical yields for each step based on published literature.
| Step | Reaction | Typical Yield | Reference |
| 1 | Ingenol → Ingenol-5,20-acetonide | ~64% | [2] |
| 2 | Ingenol-5,20-acetonide → Ingenol-5,20-acetonide-3-angelate | High Yield (not specified) | [2] |
| 3 | Ingenol-5,20-acetonide-3-angelate → Ingenol-3-angelate | ~98% | [2] |
| 4 | Ingenol-3-angelate → this compound | High Yield (not specified) | [2] |
Experimental Protocols
A detailed four-step methodology for the synthesis of this compound from ingenol is provided below.
Step 1: Synthesis of Ingenol-5,20-acetonide
-
Dissolve ingenol (1 equivalent) in acetone.
-
Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.3 equivalents) to the solution.
-
Stir the solution at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, add a saturated aqueous solution of sodium hydrogen carbonate to quench the reaction.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate, 5:1 to 3:1) to yield ingenol-5,20-acetonide.[2]
Step 2: Synthesis of Ingenol-5,20-acetonide-3-angelate
-
To a solution of ingenol-5,20-acetonide (1 equivalent) and angelic anhydride (1.2-1.5 equivalents) in anhydrous THF, add a solution of LHMDS in THF (0.1 M) at 15 °C.
-
Stir the solution at room temperature for approximately 40 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude product.[2]
Step 3: Synthesis of Ingenol-3-angelate
-
Dissolve the crude ingenol-5,20-acetonide-3-angelate from the previous step in a 1% HCl solution in methanol.
-
Stir the solution at 25 °C for 1 hour.
-
Concentrate the mixture in vacuo at room temperature.
-
Suspend the residue in water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude ingenol-3-angelate.[2]
Step 4: Synthesis of this compound
-
To a solution of crude ingenol-3-angelate (1 equivalent) in pyridine, add acetic anhydride (1.05 equivalents) at 10 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture and purify by column chromatography to obtain the final product, this compound.[2]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Angeloylation Step
Caption: Troubleshooting workflow for the angeloylation step.
References
preventing degradation of 20-O-Acetylingenol-3-angelate during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 20-O-Acetylingenol-3-angelate during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] This can ensure stability for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for optimal stability, which can be maintained for up to six months.[2] For storage up to one month, -20°C is also acceptable.[2] It is advisable to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What are the main factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound are exposure to inappropriate temperatures, moisture, extreme pH levels, and light.[3] As an ester, this compound is particularly susceptible to hydrolysis.
Q4: What signs of degradation should I look for in my solid sample?
Visual signs of degradation in solid this compound can include a change in color (e.g., from white to yellowish or brown), clumping of the powder, or a noticeable change in texture.
Q5: My stock solution appears cloudy. What could be the cause?
Cloudiness in a stock solution can indicate several issues, including precipitation due to low solubility at colder temperatures, or it could be a sign of degradation where insoluble byproducts have formed. Refer to the troubleshooting guide for steps to address this.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in color of solid compound (e.g., white to yellow/brown) | Oxidation or thermal degradation. | Discard the compound as its purity is compromised. Ensure future batches are stored at -20°C or below, in a tightly sealed container, and protected from light. |
| New peaks appear in HPLC/LC-MS analysis | Chemical degradation, likely due to hydrolysis of the ester groups. | Confirm that the compound has been stored under anhydrous conditions and at the correct temperature. If in solution, ensure the solvent was anhydrous and the pH was not basic. The sample is likely degraded and should not be used for experiments requiring high purity. |
| Decreased potency or biological activity in experiments | Degradation of the active compound. | Verify the storage conditions of the compound (both solid and solution). Run a purity check using HPLC or a similar method. If degradation is confirmed, use a fresh, properly stored sample. |
| Stock solution is cloudy or has precipitates | 1. Poor solubility at low temperatures.2. Degradation into insoluble products.3. Contamination. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, consider preparing more dilute stock solutions.2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded.3. Ensure proper sterile and clean handling techniques when preparing solutions to avoid contamination. |
| Difficulty dissolving the solid compound | The compound may have degraded, or the incorrect solvent is being used. | This compound is soluble in DMSO.[1] If solubility issues persist in the correct solvent, it may be an indication of degradation. |
Data on Storage Stability
The following table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| Solid (Powder) | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[2] |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
3. HPLC Conditions (Illustrative Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Analysis:
-
Run a blank (mobile phase) injection first, followed by the sample injection.
-
The purity of the compound can be estimated by the relative area of the main peak.
-
The appearance of new peaks, especially those at earlier retention times, may indicate the presence of more polar degradation products, such as the hydrolyzed ester.
Visualizations
Potential Degradation Pathway: Hydrolysis
The primary anticipated degradation pathway for this compound is the hydrolysis of its ester linkages, particularly under aqueous conditions that are not sufficiently acidic.
Caption: Potential hydrolysis pathways for this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study on this compound.
Caption: A typical experimental workflow for stability testing.
Troubleshooting Logic for Sample Degradation
This diagram provides a logical approach to troubleshooting suspected degradation of a this compound sample.
Caption: A logical guide for troubleshooting sample degradation.
References
troubleshooting inconsistent results in 20-O-Acetylingenol-3-angelate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 20-O-Acetylingenol-3-angelate (also known as ingenol-3-angelate or PEP005).
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Stability
Q1: My this compound solution appears to have lost activity. How should it be stored?
A1: Proper storage is critical for maintaining the compound's activity. Stock solutions should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Repeated freeze-thaw cycles should be avoided. For experiments, it is advisable to prepare fresh dilutions from the stock solution.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in DMSO.[2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, XTT)
Q3: I am observing high variability between replicate wells in my cell viability assay. What are the common causes?
A3: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution. Visually inspect the wells under a microscope before adding the viability reagent. If precipitation is observed, sonication of the stock solution before dilution may help.[2]
-
Incomplete Reagent Solubilization: In MTT assays, the formazan (B1609692) crystals must be fully dissolved before reading the absorbance.[3][4] Ensure adequate mixing and incubation time with the solubilization buffer. Assays like MTS, XTT, and WST-1 produce soluble formazan products, which can reduce this source of variability.[3]
Q4: The IC50 value I calculated is significantly different from what is reported in the literature. Why might this be?
A4: Discrepancies in IC50 values are common and can be attributed to:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to this compound. For example, the IC50 for ingenol-3-angelate in A2058 and HT144 melanoma cells was found to be 38 µM and 46 µM, respectively.[5]
-
Assay Duration: The length of exposure to the compound will influence the apparent cytotoxicity. Many studies assess viability after 24 to 48 hours.[5]
-
Metabolic Activity of Cells: The metabolic rate of your cells can affect the readout of tetrazolium-based assays (MTT, MTS), which measure metabolic activity as a proxy for viability.[3]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity), which can yield different IC50 values.[3][6]
Q5: I'm observing a color change in my media after adding the compound, even in cell-free wells. What should I do?
A5: This indicates a direct chemical reaction between your compound and the assay reagent or media components. Always include a "compound-only" control (media + compound + assay reagent, no cells) to measure this background signal. Subtract the average absorbance from this control from all your experimental readings.
Mechanism of Action & Signaling Studies
Q6: I am not seeing the expected downstream signaling effects (e.g., activation of PKC, NF-κB). What could be the issue?
A6: Lack of expected signaling can be due to:
-
Sub-optimal Compound Concentration: The activation of signaling pathways like PKC is dose-dependent.[7][8] Perform a dose-response experiment to determine the optimal concentration for pathway activation in your specific cell model.
-
Incorrect Timing: Signaling events can be transient. The peak activation of pathways like MAPK and translocation of PKCδ can occur at specific time points.[8] A time-course experiment is recommended to identify the optimal time point for analysis.
-
Cellular Context: The expression levels of PKC isoforms and other signaling proteins can vary between cell types, influencing the cellular response to this compound.[7]
Quantitative Data Summary
Table 1: Reported IC50 Values for Ingenol-3-Angelate
| Cell Line | Assay Type | Incubation Time | Reported IC50 (µM) | Reference |
| A2058 (Melanoma) | MTT | 24 hours | 38 | [5] |
| HT144 (Melanoma) | MTT | 24 hours | 46 | [5] |
| Panel of Tumor Lines | Sulforhodamine B | 48 hours | 180-220 (LD90) | [9] |
Table 2: Common Experimental Parameters for Cell Viability Assays
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for linear growth during the assay period. |
| Compound Incubation | 24 - 48 hours | Varies by cell type and experimental goal. |
| MTT Reagent Incubation | 1 - 4 hours | Protect from light; visually confirm formazan crystal formation.[4] |
| MTS Reagent Incubation | 1 - 4 hours | Protect from light; soluble product allows for kinetic reading. |
| Final DMSO Conc. | < 0.5% | Include a vehicle control with the same DMSO concentration. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization of the formazan crystals. Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for cell viability assays.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
long-term storage conditions for 20-O-Acetylingenol-3-angelate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of 20-O-Acetylingenol-3-angelate powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C for up to three years. It is crucial to protect the powder from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, aliquots of the stock solution should be stored at -80°C, where they are stable for up to six months. For short-term storage, -20°C is suitable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q3: What are the visual signs of degradation of the this compound powder?
The powder should be an off-white to light yellow solid. Signs of degradation may include a noticeable change in color, such as darkening, or a change in texture, like clumping, which could indicate moisture absorption. If any of these changes are observed, the compound's activity may be compromised, and it is advisable to use a fresh batch for experiments.
Q4: What is the primary mechanism of action of this compound?
This compound is a potent activator of Protein Kinase C (PKC) isoforms.[1] By binding to the C1 domain of PKC, it mimics the endogenous activator diacylglycerol (DAG), initiating a cascade of downstream signaling events. This activation is central to its biological effects, including the induction of apoptosis and pro-inflammatory responses in various cell types.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of this compound.
Storage and Handling Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Powder has changed color or appears clumpy. | Exposure to moisture, light, or improper storage temperature. | Discard the powder as its integrity may be compromised. For future prevention, ensure the vial is tightly sealed and stored at -20°C in a desiccator. |
| Precipitate observed in the stock solution after thawing. | The solution may be supersaturated, or the compound has low solubility in the chosen solvent at lower temperatures. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Ensure the solution is clear before use. If the problem persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results between different aliquots of the same stock solution. | Repeated freeze-thaw cycles leading to degradation of the compound. Inconsistent aliquoting volumes. | Always prepare single-use aliquots from a freshly prepared stock solution to minimize freeze-thaw cycles. Use calibrated pipettes for accurate and consistent aliquoting. |
Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected bioactivity in cell-based assays. | - Degraded compound due to improper storage. - Incorrect concentration of the working solution. - Cell line is not sensitive to the compound. | - Use a fresh vial of powder to prepare a new stock solution. - Verify the calculations for the dilution of the stock solution. - Confirm the expression of PKC isoforms in your cell line, as sensitivity can be isoform-dependent. |
| High variability between replicate wells in cell viability assays. | - Uneven cell seeding. - Edge effects in the multi-well plate. - Incomplete dissolution of the compound in the culture medium. | - Ensure a homogenous cell suspension before seeding. - To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. - After adding the compound to the medium, mix thoroughly by pipetting or gentle vortexing before adding to the cells. |
| Unexpected or biphasic dose-response curve. | The compound may exhibit complex biological effects that are concentration-dependent. This is a known phenomenon for some PKC activators. | Perform a wider range of concentrations in your dose-response experiments to fully characterize the compound's activity profile. |
| No detectable activation of downstream signaling pathways (e.g., ERK phosphorylation) in Western blot. | - The time point for analysis is not optimal. - The concentration of the compound is too low. - The antibody used is not specific or sensitive enough. | - Perform a time-course experiment to determine the peak of activation. - Increase the concentration of the compound. - Use a validated antibody and include positive and negative controls in your experiment. |
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Powder Storage | -20°C | Up to 3 years | [2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 472.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.73 mg of the powder.
-
Add the calculated volume of anhydrous DMSO to the powder. For 4.73 mg, add 1 mL of DMSO.
-
To aid dissolution, gently vortex the tube or sonicate in a water bath until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: PKC Signaling Pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis of PKC activation.
References
Validation & Comparative
A Comparative Guide: 20-O-Acetylingenol-3-angelate vs. Ingenol Mebutate in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate (also known as PEP005 or ingenol-3-angelate) is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is the active ingredient in Picato®, a topical medication approved for the treatment of actinic keratosis. Its mechanism of action involves the induction of cell death and an inflammatory response. 20-O-Acetylingenol-3-angelate (also known as AAI or PEP008) is a synthetic derivative of ingenol mebutate. This guide provides a comparative analysis of these two compounds in the context of cancer treatment, based on available preclinical data.
Mechanism of Action
Both ingenol mebutate and this compound are potent activators of Protein Kinase C (PKC), particularly the delta isoform (PKCδ). Activation of PKCδ triggers a cascade of downstream signaling events that ultimately lead to cell death through both apoptosis and necrosis.[1][2]
The primary proposed mechanism for their anticancer effects involves a dual action:
-
Direct Cytotoxicity: Rapid induction of mitochondrial swelling and loss of plasma membrane integrity, leading to necrotic cell death.[3]
-
Immune-Mediated Response: Activation of PKC leads to the release of pro-inflammatory cytokines and chemokines, resulting in the recruitment of neutrophils and other immune cells that target and eliminate remaining cancer cells.[4]
A key difference lies in the chemical stability of the two compounds. Ingenol mebutate is known to undergo acyl migration, which can affect its bioactivity. The acetylation at the C-20 position in this compound is designed to prevent this migration, leading to improved intracellular stability and potentially enhanced cytotoxic activity.[1][2]
Signaling Pathways
Both compounds modulate several key signaling pathways implicated in cancer cell survival and proliferation. The activation of PKCδ is a central event, which in turn influences downstream pathways.
Caption: Signaling pathways modulated by this compound and Ingenol Mebutate.
Quantitative Data Presentation
The following table summarizes the available comparative data on the in vitro cytotoxicity of this compound and ingenol mebutate in the human chronic myeloid leukemia cell line, K562.[1] It is important to note that direct comparative data in other cancer cell lines and in vivo models are limited in the publicly available literature.
| Parameter | This compound (AAI) | Ingenol Mebutate (PEP005) | Cell Line | Assay | Source |
| IC₅₀ (72h) | More potent at low concentrations | Less potent at low concentrations | K562 | MTT Assay | [1] |
| Cell Proliferation Inhibition | Stronger inhibition at low concentrations | Weaker inhibition at low concentrations | K562 | MTT Assay | [1] |
| Apoptosis Induction | Induces apoptosis and necrosis | Induces apoptosis and necrosis | K562 | Flow Cytometry | [1] |
| Necrosis Induction | Induces apoptosis and necrosis | Induces apoptosis and necrosis | K562 | Flow Cytometry | [1] |
Note: The source study states that AAI has higher cytotoxicity than ingenol mebutate, particularly at low concentrations, but does not provide specific IC₅₀ values in the abstract.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate and compare the anticancer properties of ingenol derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow Diagram
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1]
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound and ingenol mebutate in culture medium. The medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation with Compound: The plate is incubated for the desired exposure time (e.g., 72 hours).[1]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1]
-
Formazan (B1609692) Crystal Formation: The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The plate is gently agitated to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and treat with the desired concentrations of this compound or ingenol mebutate for a specified time (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin or a cell scraper. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and activation (phosphorylation) of key proteins in signaling pathways.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Toxicity studies of perfluoroalkyl carboxylates administered by gavage to Sprague Dawley (Hsd:Sprague Dawley SD) rats (revised) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 20-O-Acetylingenol-3-angelate's Effect on PKC Delta Isoform
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 20-O-Acetylingenol-3-angelate, a known activator of Protein Kinase C (PKC), with other well-established PKC activators, focusing on their effects on the PKC delta (PKCδ) isoform. This document supplies supporting experimental data, detailed protocols for validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound and PKC Delta
This compound, also known as ingenol (B1671944) mebutate, is a diterpene ester isolated from the plant Euphorbia peplus. It is a potent activator of PKC isoforms and has demonstrated significant biological activity, including pro-apoptotic effects in various cancer cell lines. The PKC family of serine/threonine kinases are crucial mediators of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The PKCδ isoform, in particular, has been identified as a key player in inducing apoptosis in cancerous cells, making it a promising target for therapeutic intervention. This compound has been shown to activate PKCδ, leading to downstream signaling events that culminate in apoptosis.
This guide compares the PKCδ-activating properties of this compound with other known PKC activators, namely Phorbol (B1677699) 12-myristate 13-acetate (PMA), Bryostatin-1, and Prostratin.
Data Presentation: Comparative Analysis of PKC Activators
The following table summarizes the binding affinities (Ki) of this compound and alternative PKC activators for the PKCδ isoform, providing a quantitative comparison of their potency.
| Compound | PKCδ Binding Affinity (Ki) | Other PKC Isoform Affinities (Ki in nM) | Key Characteristics |
| This compound (Ingenol Mebutate) | 0.376 ± 0.041 nM[1] | α: 0.3 ± 0.02, β: 0.105 ± 0.019, γ: 0.162 ± 0.004, ε: 0.171 ± 0.015[1] | Induces apoptosis in various cancer cells through PKCδ activation[2][3]. |
| Phorbol 12-myristate 13-acetate (PMA) | Potent activator (specific Ki not found in searches) | Broad-spectrum PKC activator. | A well-characterized, potent tumor promoter and activator of most PKC isoforms.[4][5][6] |
| Bryostatin-1 | 0.26 nM[7][8] | α: 1.35, β2: 0.42, ε: 0.24[7][8] | A marine-derived macrolide with complex, dose-dependent effects; can act as both a PKC activator and inhibitor.[7][8] |
| Prostratin | 12.5 nM (general PKC Ki)[9] | Activates classical and novel PKCs.[10] | A non-tumor-promoting phorbol ester with potential applications in HIV latency reversal.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's effect on the PKCδ isoform.
In Vitro PKC Kinase Assay
This assay measures the phosphotransferase activity of PKCδ.
Materials:
-
Purified recombinant human PKCδ
-
PKC substrate peptide (e.g., a peptide with the sequence QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Lipid activator solution (phosphatidylserine and diacylglycerol)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice, containing the kinase reaction buffer, the lipid activator, and the PKC substrate peptide.
-
Add the purified PKCδ enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKCδ kinase activity.
Western Blotting for PKCδ Phosphorylation
This method detects the activation of PKCδ by analyzing its phosphorylation status.
Materials:
-
Cell line of interest (e.g., a cancer cell line responsive to this compound)
-
This compound and other PKC activators
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for phosphorylated PKCδ (e.g., anti-phospho-PKCδ Ser643) and total PKCδ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or other activators for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated PKCδ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total PKCδ for normalization.
PKCδ Translocation Assay using GFP-PKCδ
This assay visualizes the activation of PKCδ by monitoring its translocation from the cytoplasm to cellular membranes.
Materials:
-
Cell line suitable for transfection (e.g., CHO or HeLa cells)
-
Expression vector encoding a GFP-PKCδ fusion protein
-
Transfection reagent
-
Confocal microscope
-
This compound and other PKC activators
Procedure:
-
Transfect the cells with the GFP-PKCδ expression vector.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Mount the cells on the confocal microscope stage.
-
Acquire baseline images of the GFP-PKCδ localization.
-
Add this compound or another activator to the cells.
-
Acquire time-lapse images to monitor the translocation of GFP-PKCδ from the cytoplasm to the plasma membrane, nuclear membrane, or other cellular compartments.
-
Quantify the change in fluorescence intensity in the different cellular compartments over time.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PKCdelta and MAPK mediate G(1) arrest induced by PMA in SKBR-3 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC-dependent long-term effect of PMA on protein cell surface expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Prostratin antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostratin exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-O-Acetylingenol-3-angelate and PMA on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of two potent Protein Kinase C (PKC) activators: 20-O-Acetylingenol-3-angelate and Phorbol (B1677699) 12-myristate 13-acetate (PMA). This report synthesizes experimental data on their impact on cell viability, apoptosis, and underlying signaling pathways, offering a comprehensive resource for evaluating their potential therapeutic applications.
This compound, a derivative of ingenol (B1671944) mebutate, and the well-characterized phorbol ester PMA are both potent activators of the Protein Kinase C (PKC) family of enzymes.[1][2] While both compounds are known to induce a range of cellular responses including cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, emerging evidence suggests they exhibit distinct potencies and downstream signaling effects.[2][3][4] This guide presents a comparative summary of their performance, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative effects of this compound (or its close analogue ingenol-3-angelate/PEP005) and PMA on different cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result |
| Ingenol-3-angelate (PEP005) | DLD-1-PKCα (Colon Cancer) | Crystal Violet | Growth Inhibition | ~10-fold higher concentration required for similar effect as PMA[3] |
| PMA | DLD-1-PKCα (Colon Cancer) | Crystal Violet | Growth Inhibition | Potent growth inhibition[3] |
| Ingenol-3-angelate (I3A) | WEHI-231, HOP-92, Colo-205 | Cell Proliferation | Inhibition | Somewhat lower potency than PMA[2][5] |
| PMA | WEHI-231, HOP-92, Colo-205 | Cell Proliferation | Inhibition | Higher potency than Ingenol-3-angelate[2][5] |
| Compound | Cell Line | Effect | Observation |
| This compound | K562 (Chronic Myeloid Leukemia) | Apoptosis & Necrosis | Induced both apoptosis and necrosis[1] |
| PMA | SNU-16 (Gastric Cancer) | Apoptosis | Rapidly induced apoptosis[5] |
| Ingenol-3-angelate (PEP005) | Colo205 (Colon Cancer) | Apoptosis & Necrosis | Induced apoptosis and necrosis[6] |
| PMA | Prostate Cancer Cells | Apoptosis | Induced cellular apoptosis[4] |
| Compound | Cell Line | Effect | Observation |
| This compound | K562 (Chronic Myeloid Leukemia) | Cell Cycle Arrest | Induced G2/M phase arrest[1] |
| PMA | H358 (NSCLC) | Cell Cycle Arrest | Induced G1 phase arrest |
| Ingenol-3-angelate (PEP005) | Colo205 (Colon Cancer) | Cell Cycle Arrest | Time- and concentration-dependent decrease of cells in S phase[6] |
| PMA | THP-1 (Monocytic Leukemia) | Cell Cycle Arrest | Inhibited cells at G1-phase[6] |
Mechanistic Differences: PKC Isoform Activation and Downstream Signaling
While both compounds activate PKC, they exhibit differential effects on specific isoforms and downstream signaling cascades.
PMA is a potent activator of a broad range of conventional and novel PKC isoforms.[7] In contrast, ingenol-3-angelate (PEP005) has been shown to have a distinct pattern of PKC isoform modulation, including a notable activation of PKCδ.[8][9] Studies have indicated that the pro-apoptotic effects of PEP005 in certain cancer cells are mediated through the activation and translocation of PKCδ.[8][9] Furthermore, a comparative study revealed that PKC-delta displays a different translocation pattern in response to ingenol-3-angelate versus PMA.[2][5]
The differential activation of PKC isoforms leads to distinct downstream signaling events. For instance, in some contexts, PMA is a known tumor promoter, while ingenol esters are being investigated for their anti-cancer properties.
Mandatory Visualizations
Figure 1: Generalized signaling pathway for PKC activation by PMA and this compound.
Figure 2: Experimental workflow for a comparative cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine and compare the cytotoxic effects of this compound and PMA on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and PMA stock solutions (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and PMA in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify and compare the induction of apoptosis by this compound and PMA.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and PMA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, PMA, or vehicle control for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot for PKC Activation
Objective: To compare the activation of specific PKC isoforms by this compound and PMA.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and PMA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKCδ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound, PMA, or vehicle control for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the levels of activated PKC isoforms between treatments.
References
- 1. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Stability of 20-O-Acetylingenol-3-angelate: A Comparative Analysis
For researchers and professionals in drug development, the stability of a compound is a critical determinant of its therapeutic potential and viability. Ingenol (B1671944) mebutate, a diterpenoid ester approved for the topical treatment of actinic keratosis, has demonstrated clinical efficacy but is known to be susceptible to chemical instability, primarily through acyl migration. This guide provides a comparative analysis of the enhanced stability of a synthetic derivative, 20-O-Acetylingenol-3-angelate (also known as AAI or PEP008), relative to its parent compound, ingenol mebutate.
Superior Stability of this compound
Ingenol mebutate's bioactivity is hampered by the migration of its 3-angelate group to the 5- and 20-hydroxyl positions in aqueous solutions, forming less active or inactive isomers.[1] The acetylation of the 20-hydroxyl group in this compound effectively blocks this acyl migration pathway. This structural modification is the primary reason for the enhanced stability of the derivative.[1]
Table 1: Qualitative Stability Comparison
| Feature | Ingenol Mebutate | This compound | Rationale for Difference |
| Chemical Stability | Prone to acyl migration in aqueous solutions, leading to the formation of less active isomers.[1] | Stabilized against acyl migration.[1] | The acetyl group at the 20-position blocks a key site for acyl migration, preventing the rearrangement of the angelate ester.[1] |
| Bioactivity | Efficacy is potentially limited by its instability and conversion to less active forms.[1] | Exhibits higher cytotoxicity than ingenol mebutate, which is attributed to its enhanced intracellular stability.[1] | Improved stability leads to a longer intracellular half-life of the active compound, allowing for prolonged interaction with its molecular targets.[1] |
Experimental Protocols
Below is a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be employed to quantitatively assess and compare the stability of ingenol mebutate and this compound.
Protocol: Comparative Stability Assessment via HPLC
1. Objective: To compare the chemical stability of ingenol mebutate and this compound in an aqueous solution over time by quantifying the degradation of the parent compound and the formation of degradation products.
2. Materials and Reagents:
-
Ingenol Mebutate reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
3. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Preparation of Solutions:
-
Mobile Phase: A suitable gradient of acetonitrile and water with a pH modifier like formic acid. The exact gradient will need to be optimized to achieve good separation of the parent compounds and their potential degradants.
-
Standard Solutions: Prepare stock solutions of ingenol mebutate and this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Solutions for Stability Study: Dilute the stock solutions with a buffered aqueous solution (e.g., phosphate-buffered saline at a relevant pH) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
5. Stability Study Conditions:
-
Incubate the sample solutions at a controlled temperature (e.g., 37°C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of each sample solution.
-
Immediately quench any further degradation by diluting the aliquot with the mobile phase and store at a low temperature (e.g., 4°C) until analysis.
6. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a fixed volume of each standard and sample solution.
-
Monitor the elution of the compounds using the UV/PDA detector at a wavelength where both compounds have significant absorbance.
-
Record the chromatograms and integrate the peak areas of the parent compounds and any degradation products.
7. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining parent compound against time for both ingenol mebutate and this compound.
-
The rate of degradation can be determined from the slope of these plots, allowing for a quantitative comparison of the stability of the two compounds.
Mandatory Visualizations
Caption: Experimental workflow for the comparative stability assessment.
References
Cross-Validation of 20-O-Acetylingenol-3-angelate's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of 20-O-Acetylingenol-3-angelate (also known as AAI or PEP008), a derivative of the natural product Ingenol-3-angelate (PEP005), across various preclinical studies. The data presented herein is intended to offer an objective overview of its efficacy and mechanism of action in different cancer models, supported by detailed experimental protocols and visual representations of key biological pathways.
Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of this compound and its parent compound, Ingenol-3-angelate, has been evaluated in a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the induction of apoptosis and necrosis, providing a comparative look at the compound's efficacy.
Table 1: IC50 Values of Ingenol-3-angelate (PEP005) in Melanoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2058 | Melanoma | 38 | [1] |
| HT144 | Melanoma | 46 | [1] |
Table 2: Apoptosis and Necrosis Induction by this compound (AAI/PEP008) in Chronic Myeloid Leukemia (K562) Cells
| Treatment Concentration (nM) | Apoptotic Cells (%) | Necrotic Cells (%) | Citation |
| 0 (Control) | 1.64 | 0.16 | [2] |
| 250 | 10.6 | Not Reported | [2] |
| 500 | 9.7 | 6.59 | [2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the cited studies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or Ingenol-3-angelate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (typically 0.5 mg/mL in sterile PBS) was added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT was removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined from dose-response curves.
Apoptosis and Necrosis Quantification (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: K562 cells were treated with specified concentrations of this compound for 18 hours.[2]
-
Cell Harvesting and Washing: Cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily through the activation of Protein Kinase C (PKC), particularly the PKCδ isoform. This activation triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.[2][3][4]
Caption: Signaling pathway of this compound.
The diagram above illustrates the proposed mechanism of action. This compound activates PKCδ, which in turn modulates downstream signaling pathways. The activation of the ERK pathway and the inhibition of the AKT and JAK/STAT3 pathways converge to induce apoptosis.[2] Furthermore, PKCδ activation can also lead to cell cycle arrest at the G2/M phase.[2]
Experimental Workflow Visualization
The following diagrams provide a visual representation of the key experimental workflows described in the protocols section.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways: 20-O-Acetylingenol-3-angelate vs. Doxorubicin
A detailed guide for researchers, scientists, and drug development professionals on the distinct apoptotic mechanisms induced by the novel protein kinase C agonist 20-O-Acetylingenol-3-angelate and the conventional chemotherapeutic agent doxorubicin (B1662922).
This guide provides a comprehensive comparison of the apoptotic pathways triggered by this compound, a derivative of the natural product ingenol (B1671944) mebutate, and doxorubicin, a widely used anthracycline antibiotic in cancer therapy. Understanding the nuances of their mechanisms is crucial for the development of more effective and targeted cancer treatments.
Introduction to the Apoptotic Inducers
This compound (AAI) , also known as PEP008, is a synthetic derivative of ingenol mebutate (ingenol-3-angelate, PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1] Its pro-apoptotic effects are primarily mediated through the activation of specific PKC isoforms, leading to downstream signaling cascades that culminate in programmed cell death.[2][3]
Doxorubicin , a cornerstone of chemotherapy for decades, exerts its cytotoxic effects through a multi-faceted mechanism. This includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which can initiate apoptotic pathways.[4][5][6]
Comparative Analysis of Apoptotic Signaling Pathways
The apoptotic pathways induced by this compound and doxorubicin, while both leading to cell death, are initiated by distinct upstream events and involve different key molecular players.
Apoptotic Pathway of this compound
Key Signaling Events:
-
PKCδ Activation: AAI directly binds to and activates PKCδ, causing its translocation to different cellular compartments, including the nucleus and mitochondria.[7][8]
-
Mitochondrial Disruption: Activated PKCδ promotes the disruption of the mitochondrial membrane potential.[2]
-
Bcl-2 Family Modulation: AAI treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio that favors apoptosis.[6]
-
Caspase Activation: The mitochondrial pathway activation leads to the cleavage and activation of initiator caspase-9, which in turn activates the executioner caspase-3.[9]
-
Downstream Signaling: AAI also modulates other signaling pathways, including the activation of the ERK pathway and the inhibition of the pro-survival AKT pathway.[2]
Apoptotic Pathway of Doxorubicin
Doxorubicin induces apoptosis through a more complex and multifaceted mechanism, primarily initiated by DNA damage and oxidative stress. This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Signaling Events:
-
DNA Damage and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[4][5][6] This triggers a DNA damage response, often involving the tumor suppressor protein p53.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin metabolism produces ROS, which cause oxidative stress and damage to cellular components, including mitochondria.[5]
-
Intrinsic Pathway Activation: DNA damage and ROS production lead to the activation of the mitochondrial pathway. This involves the upregulation of pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[7][9][10]
-
Extrinsic Pathway Activation: Doxorubicin can also induce the expression of death receptors like Fas and their ligands, leading to the activation of the extrinsic apoptotic pathway, which involves the activation of caspase-8.[11]
Quantitative Data Comparison
The following tables summarize key quantitative data related to the apoptotic effects of this compound and doxorubicin from various studies. Direct comparative studies are limited; therefore, data is presented from individual experiments on different cell lines.
| Compound | Cell Line | Parameter | Concentration | Result | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | Apoptotic Cells (%) | 250 nM | 10.6% | [1] |
| K562 (Chronic Myeloid Leukemia) | Apoptotic Cells (%) | 500 nM | 9.7% | [1] | |
| Doxorubicin | 32D BCR-ABL1+ (Leukemia) | Apoptotic Index (%) | 1 µM | Significantly higher in imatinib-resistant cells | [5] |
| MDA-MB-231 (Breast Cancer) | Apoptotic Cells (%) | Lower dose than unconjugated Dox | Induction of apoptosis | [12] | |
| PC-3 (Prostate Cancer) | Apoptotic Cells (%) | 200 nM | 14.46% | [13] |
Table 1: Induction of Apoptosis
| Compound | Cell Line | Parameter | Concentration | Result | Reference |
| Ingenol-3-angelate (PEP005) | Melanoma Cells | Caspase-3 Activation | Not specified | Activation observed | [9] |
| Myeloid Leukemia Cells | Caspase-3 Activation | Nanomolar range | Activation observed | [6] | |
| Doxorubicin | 32D BCR-ABL1+ (Leukemia) | Caspase-3/7 Activity | 1 µM | Increased activity | [5] |
| Cardiomyocytes | Caspase-3 Activation | Not specified | Significantly increased | [14] | |
| PC-3 (Prostate Cancer) | Cleaved Caspase-3/9 | 200 nM | Increased levels | [13] |
Table 2: Caspase Activation
| Compound | Cell Line | Parameter | Concentration | Result | Reference |
| Ingenol-3-angelate (PEP005) | Melanoma Cells | Bax/Bcl-2 Ratio | Not specified | Increased Bax expression | |
| Doxorubicin | Breast Cancer Cells | Bax/Bcl-2 Ratio | Not specified | Increased Bax, decreased Bcl-2 | [12] |
| Diabetic Hearts (in vivo) | Bax/Bcl-2 Ratio | Not specified | Increased Bax, decreased Bcl-2 | [15] |
Table 3: Modulation of Bcl-2 Family Proteins
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-7.
Principle: The assay utilizes a fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a fluorescent reporter molecule. In the presence of active caspase, the substrate is cleaved, releasing the fluorophore and generating a fluorescent signal that is proportional to the caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds as described previously.
-
Lysis: Lyse the cells to release the cellular contents, including caspases.
-
Substrate Addition: Add the fluorogenic caspase substrate to the cell lysate.
-
Incubation: Incubate the plate at 37°C to allow for the enzymatic reaction.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of pro- and anti-apoptotic proteins.
Protocol:
-
Protein Extraction: Lyse the treated and control cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, and a loading control like β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound and doxorubicin induce apoptosis through fundamentally different mechanisms. AAI's action is centered on the specific activation of PKCδ, initiating a targeted intrinsic apoptotic pathway. In contrast, doxorubicin's broad-spectrum cytotoxicity stems from widespread DNA damage and oxidative stress, engaging both intrinsic and extrinsic apoptotic routes.
This comparative guide highlights the distinct molecular signatures of apoptosis induced by these two compounds. A deeper understanding of these differences can inform the rational design of combination therapies and the development of novel anti-cancer agents with improved specificity and reduced side effects. Researchers are encouraged to utilize the provided experimental protocols to further investigate and compare the apoptotic effects of these and other potential therapeutic agents.
References
- 1. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Active Caspase-3 and Active Caspase-8 in Microglia Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for multiple activation states of protein kinase C. | Sigma-Aldrich [merckmillipore.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. mdpi.com [mdpi.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
20-O-Acetylingenol-3-angelate: An In Vivo Therapeutic Potential Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 20-O-Acetylingenol-3-angelate, a novel ingenol (B1671944) ester, in the context of its closely related and clinically established parent compound, ingenol mebutate. While in vivo data for this compound is limited, this document leverages available in vitro comparisons and extensive in vivo evidence for ingenol mebutate to project its potential therapeutic efficacy.
Executive Summary
This compound (also known as PEP008) is a synthetic derivative of ingenol mebutate (PEP005), the active ingredient in Picato®, which is approved for the topical treatment of actinic keratosis.[1] In vitro studies suggest that this compound exhibits higher cytotoxicity against cancer cell lines compared to ingenol mebutate, attributed to its improved intracellular stability.[1] Both compounds share a common mechanism of action, primarily through the activation of Protein Kinase C (PKC), leading to rapid cellular necrosis and a subsequent inflammatory response that contributes to the clearance of targeted lesions.[2][3]
This guide will delve into the available comparative data, detail the established in vivo performance of ingenol mebutate as a benchmark, and provide insights into the experimental methodologies used to validate these findings.
Comparative Performance Data
Table 1: In Vitro Cytotoxicity Comparison
| Compound | Cell Line | IC50 (Concentration for 50% Inhibition) | Key Findings | Reference |
| This compound (AAI) | K562 (Chronic Myeloid Leukemia) | ~10 nM | Higher cytotoxicity than ingenol mebutate. | [1] |
| Ingenol Mebutate | K562 (Chronic Myeloid Leukemia) | ~50 nM | Lower cytotoxicity compared to AAI. | [1] |
The increased in vitro potency of this compound suggests it may have an enhanced therapeutic window or require lower dosing in a clinical setting, a hypothesis that warrants in vivo validation.
Table 2: In Vivo Efficacy of Ingenol Mebutate (as a proxy for this compound)
| Condition | Animal Model | Treatment Regimen | Key Efficacy Outcomes | Reference |
| Actinic Keratosis (AK) | Human Clinical Trials | 0.015% gel (face/scalp) daily for 3 days; 0.05% gel (trunk/extremities) daily for 2 days | Complete clearance rates of 42.2% (face/scalp) and 34.1% (trunk/extremities) vs. 3.7% and 4.7% for vehicle, respectively. | [2] |
| Squamous Cell Carcinoma (SCC) | SKH1 Mice | 0.25% gel daily for 2 days | 70% cure rate. | [3] |
| Melanoma & other tumors | C57BL/6 or Foxn1nu Mice | 42 nmol (18 µg) topically for 3 days | Cure of established subcutaneous B16 melanoma, LK2 UV-induced SCC, Lewis lung carcinoma, and human tumor xenografts. | [4] |
These robust in vivo results for ingenol mebutate highlight the potential of this class of compounds for treating various skin cancers and pre-cancerous lesions.
Mechanism of Action: The PKC Signaling Pathway
Both this compound and ingenol mebutate are potent activators of Protein Kinase C (PKC), particularly the PKCδ isoform.[1] Activation of this pathway in keratinocytes and cancer cells triggers a cascade of events leading to cell death and an inflammatory response.
Caption: Signaling pathway of ingenol esters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of therapeutic claims. Below are representative protocols for key experiments.
In Vivo Tumor Models
Objective: To assess the anti-tumor efficacy of topically applied ingenol esters.
Animal Model:
-
SKH1 hairless mice: Immunocompetent model for studying UV-induced skin carcinogenesis.[3]
-
C57BL/6 or Foxn1nu (nude) mice: Used for xenograft studies with human or mouse tumor cell lines.[4]
Tumor Induction:
-
For SCC models, UV-induced mouse SCC cell lines (e.g., T7) are injected subcutaneously into the flank of the mice.[3]
-
For melanoma and other tumor models, cell lines such as B16 melanoma are similarly injected.[4]
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 5-10 mm³), animals are randomized into treatment and vehicle control groups.[4]
-
The ingenol ester, formulated as a gel (e.g., 0.25% in a suitable vehicle), is applied topically to the skin overlying the tumor.[3]
-
Treatment is typically administered daily for 2-3 consecutive days.[3][4]
-
The control group receives the vehicle gel without the active compound.
Efficacy Assessment:
-
Tumor volume is measured at regular intervals using calipers.
-
The primary endpoint is often complete tumor regression or "cure rate".[3]
-
Histological analysis of tumor tissue is performed to assess for necrosis, inflammation, and residual tumor cells.
Caption: In vivo anti-tumor efficacy workflow.
Conclusion
This compound is a promising therapeutic candidate with demonstrated superior in vitro cytotoxicity compared to its parent compound, ingenol mebutate. While direct in vivo comparative data is currently lacking, the extensive evidence of ingenol mebutate's efficacy in treating skin cancers and pre-cancerous lesions in both preclinical models and human clinical trials provides a strong foundation for the continued investigation of this compound. Further in vivo studies are essential to fully elucidate its therapeutic potential and to determine if its enhanced in vitro activity translates to improved clinical outcomes.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ingenol Derivatives in Oncology: A Comparative Review of Preclinical Efficacy
For Immediate Release
In the dynamic landscape of cancer research, natural products continue to be a vital source of novel therapeutic agents. Among these, ingenol (B1671944) derivatives, originating from the sap of plants of the Euphorbia genus, have emerged as a promising class of compounds with potent anti-tumor activities. This guide provides a comparative analysis of various ingenol derivatives, summarizing their preclinical performance based on available experimental data to inform researchers, scientists, and drug development professionals.
I. Comparative Cytotoxicity of Ingenol Derivatives
The anti-cancer potential of ingenol derivatives has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly among the derivatives and the cancer cell types.
| Ingenol Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ingenol-3-Angelate (I3A, Ingenol Mebutate) | A2058 (Melanoma) | 38 | [1] |
| HT144 (Melanoma) | 46 | [1] | |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | ~6.6-fold more potent than I3A | [2] |
| Glioma Cell Lines | Highly sensitive in 54.5% of lines at 10 µM | [3] | |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | More potent than I3A at low concentrations | [3] |
| Ingenol-20-benzoate | T47D and MDA-MB-231 (Breast Cancer) | Identified as a promising antitumour compound | [4] |
| Ingenol 3,20-dibenzoate (IDB) | Jurkat (T-cell leukemia) | Induces apoptosis | [5] |
| Ingenol Disoxate (LEO 43204) | HeLa (Cervical Cancer), HSC-5 (Squamous Cell Carcinoma) | Higher cytotoxic potency than I3A | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
II. In Vivo Efficacy of Selected Ingenol Derivatives
Preclinical animal models provide crucial insights into the therapeutic potential of drug candidates. Studies have demonstrated the ability of ingenol derivatives to inhibit tumor growth in vivo.
| Ingenol Derivative | Cancer Model | Treatment Regimen | Key Findings | Reference |
| Ingenol Mebutate | B16 Mouse Melanoma | Topical | Superior antitumor effect compared to Ingenol Mebutate | [6] |
| Ingenol Disoxate (LEO 43204) | B16 Mouse Melanoma | Topical | Significantly increased median survival time relative to Ingenol Mebutate | [6] |
III. Mechanism of Action: A Multifaceted Approach
Ingenol derivatives exert their anti-cancer effects through a dual mechanism of action: direct cytotoxicity and induction of an inflammatory response. A key molecular target is Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.
Signaling Pathways Affected by Ingenol Derivatives
The activation of PKC isoforms, particularly PKCδ, is a central event in the action of many ingenol derivatives.[3] This can lead to the induction of apoptosis (programmed cell death).[4] Concurrently, some derivatives can induce mitochondrial swelling and dysfunction, leading to necrotic cell death.[6] Furthermore, the inflammatory response triggered by these compounds can enhance tumor cell killing by the immune system. Interestingly, for some derivatives like ingenol 3,20-dibenzoate, apoptosis induction appears to be independent of PKC activation, suggesting alternative mechanistic pathways.[5]
Structure-Activity Relationship (SAR)
The anti-cancer activity of ingenol derivatives is intricately linked to their chemical structure. Modifications to the ingenol backbone can dramatically alter their potency and biological effects. For instance, the esterification pattern at the C-3 and C-20 positions of the ingenol core is critical for activity. Benzoylation at the 20-hydroxyl position has been identified as a key requirement for inducing apoptosis.[5] The length of the ester chain at the C-3 position also influences efficacy, as seen with the high potency of ingenol-3-dodecanoate (IngC).[2]
IV. Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of ingenol derivatives on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by ingenol derivatives.
Protocol:
-
Cell Treatment: Seed and treat cells with the ingenol derivatives as described in the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Western Blotting for PKC Activation
Objective: To assess the activation of PKC isoforms upon treatment with ingenol derivatives.
Protocol:
-
Protein Extraction: Treat cells with the ingenol derivative for a specific time course. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of a PKC isoform (e.g., phospho-PKCδ) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of PKC activation.
Experimental Workflow for In Vitro Evaluation
V. Future Directions and Considerations
While the preclinical data for ingenol derivatives is compelling, further research is necessary to fully elucidate their therapeutic potential. Head-to-head comparative studies of a wider range of derivatives in various cancer models are needed to establish a more definitive structure-activity relationship and identify lead candidates for clinical development. Additionally, investigations into overcoming potential resistance mechanisms and optimizing drug delivery systems will be crucial for translating these promising natural compounds into effective cancer therapies. The reported risk of skin cancer development associated with ingenol mebutate warrants careful consideration and further investigation for all derivatives in this class.
References
- 1. Semi-Synthetic Ingenol Derivative from Euphorbia tirucalli Inhibits Protein Kinase C Isotypes and Promotes Autophagy and S-Phase Arrest on Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Plant Compounds: Does Caffeine, Dipotassium Glycyrrhizinate, Curcumin, and Euphol Play Roles as Antitumoral Compounds in Glioblastoma Cell Lines? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 20-O-Acetylingenol-3-angelate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
20-O-Acetylingenol-3-angelate is a natural compound with significant biological activity. Due to its hazardous properties, including acute oral toxicity and high toxicity to aquatic life with long-lasting effects, proper handling and disposal are critical to ensure personnel safety and environmental protection.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
Hazard Profile and Safety Precautions
Before handling or disposing of this compound, it is imperative to be aware of its hazard classifications.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe segregation, packaging, and disposal of this compound waste.
1. Waste Segregation:
- Immediately upon completion of experimental work, segregate all waste contaminated with this compound.
- This includes:
- Unused or expired pure compound.
- Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
- Empty product vials.
- Solvent waste containing the compound.
2. Waste Container Selection and Labeling:
- Solid Waste:
- Use a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
- Label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, environment).
- Liquid Waste:
- Use a dedicated, leak-proof, and shatter-resistant container for liquid waste.
- The container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration of this compound. Include all solvent components on the label.
3. Packaging and Storage:
- Ensure all waste containers are securely sealed to prevent leakage or spillage.
- Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
- Follow your institution's guidelines for secondary containment.
4. Decontamination of Laboratory Equipment:
- Thoroughly decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound.
- Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.
- Collect all cleaning materials (e.g., wipes, solvent rinses) as hazardous waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash, as this can lead to severe environmental contamination.[1]
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 20-O-Acetylingenol-3-angelate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 20-O-Acetylingenol-3-angelate. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of hazardous materials.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Euphorbia factor Pe1, PEP 008, INGENOL-3-ANGELATE-20-ACETATE
-
CAS Number: 82425-35-2
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[3] |
| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child.[3] |
| Effects on or via lactation | - | H362: May cause harm to breast-fed children.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Central nervous system, Blood, Immune system, Kidney) through prolonged or repeated exposure.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to prevent exposure. The following table outlines the required PPE.
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Appropriate protective gloves and flame-retardant antistatic protective clothing. | Wear gloves and clothing that prevent skin exposure.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working in areas with inadequate ventilation or when there is a risk of inhaling vapors or mists.[2][4] |
Operational Plan for Safe Handling and Storage
Strict adherence to the following procedural steps is necessary to minimize risks during the handling and storage of this compound.
Handling Protocol:
-
Work Area: Always handle the compound in a well-ventilated area or under a chemical fume hood.[3]
-
Avoid Inhalation: Do not inhale the substance or any mixtures containing it.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the designated work area.[1]
-
Spillage: In the event of a spill, collect the spillage to prevent environmental contamination.[1]
Storage Protocol:
-
Container: Keep the container tightly closed and dry.[3]
-
Location: Store in a well-ventilated, locked-up area accessible only to qualified or authorized personnel.[2][3]
-
Temperature: Recommended storage temperature can be found on the product label. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[3][6]
-
Inert Atmosphere: Handle and store under an inert gas as the compound is air and light sensitive.[3]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, call a physician.[3] |
| In Case of Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with water/shower and consult a physician.[3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[3] |
| If Swallowed | Immediately make the victim drink water (two glasses at most). Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental harm.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][5]
-
Environmental Precautions: Avoid release to the environment as the substance is very toxic to aquatic life with long-lasting effects.[1]
Experimental Workflow for Handling this compound
Caption: Procedural workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
